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4-(1,3-Dithiolan-2-yl)-2-methoxyphenol Documentation Hub

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  • Product: 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol
  • CAS: 22068-62-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol

This guide provides a comprehensive overview of the synthesis and detailed characterization of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol, a key intermediate in various synthetic pathways. The methodologies presented herein...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and detailed characterization of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol, a key intermediate in various synthetic pathways. The methodologies presented herein are grounded in established chemical principles and supported by spectroscopic analysis, ensuring a reproducible and verifiable process for researchers, scientists, and professionals in drug development.

Strategic Overview: The Importance of Thioacetal Protection

The synthesis of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol hinges on the chemoselective protection of the aldehyde functionality of vanillin (4-hydroxy-3-methoxybenzaldehyde). Vanillin, a readily available and cost-effective starting material derived from natural sources, possesses multiple reactive sites, including a phenolic hydroxyl group and an aromatic ring, in addition to the aldehyde.[1] For synthetic transformations that require the selective modification of other parts of the molecule, the highly reactive aldehyde group must be temporarily masked.

The formation of a 1,3-dithiolane provides a robust and reliable method for this protection. Thioacetals are notably stable under both acidic and basic conditions, a critical feature that allows for a broad range of subsequent chemical manipulations.[2] The choice of 1,2-ethanedithiol as the protecting agent is strategic, leading to the formation of a stable five-membered ring.

Synthesis of 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol: A Step-by-Step Protocol

The synthesis proceeds via an acid-catalyzed reaction between vanillin and 1,2-ethanedithiol. The catalyst's role is to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the sulfur atoms of the dithiol.

Reaction Mechanism

The acid catalyst protonates the carbonyl oxygen of vanillin, increasing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the thiol groups of 1,2-ethanedithiol, forming a hemithioacetal intermediate. Subsequent intramolecular cyclization, driven by the attack of the second thiol group and elimination of a water molecule, yields the stable 1,3-dithiolane ring.

Reaction_Mechanism Vanillin Vanillin Protonation Protonation by Acid Catalyst (H+) Vanillin->Protonation Activated_Carbonyl Protonated Vanillin (Activated Carbonyl) Protonation->Activated_Carbonyl Nucleophilic_Attack Nucleophilic Attack by 1,2-Ethanedithiol Activated_Carbonyl->Nucleophilic_Attack Hemithioacetal Hemithioacetal Intermediate Nucleophilic_Attack->Hemithioacetal Intramolecular_Cyclization Intramolecular Cyclization Hemithioacetal->Intramolecular_Cyclization Dithiolane 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol Intramolecular_Cyclization->Dithiolane Water Water (H2O) Intramolecular_Cyclization->Water Elimination

Figure 1: Reaction mechanism for the formation of the 1,3-dithiolane.
Experimental Procedure

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Vanillin152.1510.0 g65.7 mmol
1,2-Ethanedithiol94.26.8 mL (7.8 g)82.8 mmol
Boron trifluoride diethyl etherate (BF₃·OEt₂)141.930.83 mL (1.0 g)7.0 mmol
Dichloromethane (DCM)-200 mL-
Saturated Sodium Bicarbonate (NaHCO₃) Solution-100 mL-
Brine-100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g-

Protocol:

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (10.0 g, 65.7 mmol) and dissolve in dichloromethane (200 mL).

  • Addition of Reagents: To the stirred solution, add 1,2-ethanedithiol (6.8 mL, 82.8 mmol).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add boron trifluoride diethyl etherate (0.83 mL, 7.0 mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the vanillin spot and the appearance of a new, less polar spot indicates the formation of the product.

  • Work-up: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution (100 mL). Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Wash the organic layer with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is purified by column chromatography on silica gel.

Column Chromatography Protocol:

  • Column Preparation: Pack a glass column with silica gel using a slurry of hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

  • Elution: Elute the column with a solvent system of hexane and ethyl acetate. A gradient elution, starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity to 7:3, is effective in separating the product from any unreacted starting materials and byproducts.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield 4-(1,3-dithiolan-2-yl)-2-methoxyphenol as a white to off-white solid.

Characterization of 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.00d1HAr-H
~6.85dd1HAr-H
~6.75d1HAr-H
~5.80s1HPhenolic OH
~5.60s1HS-CH-S
~3.85s3HOCH₃
~3.40-3.50m2HSCH₂
~3.30-3.40m2HSCH₂

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~146.5Ar-C (C-OH)
~145.8Ar-C (C-OCH₃)
~130.0Ar-C
~120.5Ar-CH
~114.0Ar-CH
~110.0Ar-CH
~56.0OCH₃
~55.0S-CH-S
~40.0SCH₂
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 228

  • Key Fragments:

    • Loss of the dithiolane ring.

    • Fragments corresponding to the vanillyl moiety.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Characteristic IR Peaks:

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H (phenolic)
~2950-2850C-H (aliphatic)
~1600, 1500, 1450C=C (aromatic)
~1270, 1030C-O (ether and phenol)
~700-600C-S

Applications in Drug Development and Organic Synthesis

4-(1,3-Dithiolan-2-yl)-2-methoxyphenol serves as a versatile intermediate in the synthesis of more complex molecules. The protected aldehyde allows for selective reactions at the phenolic hydroxyl group or the aromatic ring. For instance, the hydroxyl group can be alkylated or acylated, and the aromatic ring can undergo electrophilic substitution. Subsequent deprotection of the dithiolane, typically under oxidative conditions, regenerates the aldehyde functionality for further transformations. This strategy is valuable in the synthesis of various natural products and pharmaceutical agents.

Synthetic_Utility Start 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol Modification Selective Modification (e.g., O-alkylation, Aromatic Substitution) Start->Modification Intermediate Modified Intermediate Modification->Intermediate Deprotection Deprotection of Dithiolane Intermediate->Deprotection Final_Product Complex Target Molecule Deprotection->Final_Product

Figure 2: Synthetic utility of the target compound.

Conclusion

The synthesis and characterization of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol presented in this guide offer a robust and well-defined protocol for obtaining this valuable synthetic intermediate. The detailed experimental procedures and comprehensive characterization data provide a self-validating system for researchers. The strategic use of the dithiolane protecting group opens avenues for the synthesis of a wide array of complex molecules, underscoring the importance of this compound in modern organic synthesis and drug discovery.

References

  • Taber, D. F., Patel, S., Hambleton, T. M., & Winkel, E. E. (2008). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education, 85(10), 1374. [Link]

  • Gendron, D. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry, 10, 949355. [Link]

  • Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279.
  • Bai, D., et al. (2018). Vanillin derived a carbonate dialdehyde and a carbonate diol: novel platform monomers for sustainable polymers synthesis. RSC Advances, 8(60), 34297-34303. [Link]

  • Zhang, J., et al. (2017). Facile Synthesis of Novel Vanillin Derivatives Incorporating a Bis(2-hydroxyethyl)dithioacetal Moiety as Antiviral Agents. Journal of Agricultural and Food Chemistry, 65(23), 4647-4654.
  • Dikusar, E. A., et al. (2005). Preparative Synthesis of Vanillin and Vanillal Alkanoates. Russian Journal of Applied Chemistry, 78(1), 120-124.
  • Syrjänen, K., et al. (2000). The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS. Journal of Agricultural and Food Chemistry, 48(11), 5211-5215. [Link]

  • Organic Chemistry Portal. Thioacetal synthesis by thioacetalisation or 1,4-addition. [Link]

  • Rahayu, R., et al. (2021). Synthesis of New Vanillin Derivatives from Natural Eugenol. AIP Conference Proceedings, 2349(1), 020037. [Link]

Sources

Exploratory

Vanillin Dithioacetal: A Technical Guide to Its Synthesis and Potential Biological Activities

Abstract: Vanillin, a principal component of natural vanilla, is a widely utilized phenolic aldehyde in the flavor, fragrance, and pharmaceutical industries.[1] Its diverse biological activities, including antimicrobial,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Vanillin, a principal component of natural vanilla, is a widely utilized phenolic aldehyde in the flavor, fragrance, and pharmaceutical industries.[1] Its diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, have established it as a valuable scaffold for chemical modification in drug discovery.[1][2] This technical guide focuses on a specific derivative, vanillin dithioacetal, exploring its synthesis and postulating its potential biological activities based on the known functions of the parent molecule and structurally related organosulfur compounds. While direct and extensive research on the biological activities of vanillin dithioacetal is nascent, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of vanillin's bioactivity as a baseline, details a robust protocol for the synthesis of vanillin dithioacetal, and furnishes step-by-step methodologies for key biological assays to facilitate further investigation into this promising compound.

Introduction: The Rationale for Derivatizing Vanillin

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an attractive starting material for the synthesis of novel bioactive compounds due to its ready availability, low toxicity, and inherent biological properties.[3] The aldehyde functional group, in particular, is a prime site for chemical modification. Converting the aldehyde to a dithioacetal moiety significantly alters the electronic and steric characteristics of the molecule. This transformation replaces the polar and reactive carbonyl group with a more lipophilic and stable cyclic sulfur-containing group. Such a modification can profoundly impact the molecule's interaction with biological targets, potentially modulating its pharmacokinetic profile and therapeutic effects. The inclusion of sulfur is of particular interest, as many organosulfur compounds are known to possess a wide range of biological activities.[4]

This guide will first establish a baseline by detailing the known biological activities of vanillin. It will then provide a detailed protocol for the synthesis of vanillin dithioacetal. Finally, it will present comprehensive protocols for a suite of biological assays, empowering researchers to systematically evaluate the antimicrobial, antioxidant, cytotoxic, and anti-inflammatory potential of this derivative.

Synthesis of Vanillin Dithioacetal

The conversion of an aldehyde to a cyclic dithioacetal is a standard protecting group strategy in organic synthesis, typically achieved by reacting the aldehyde with a dithiol in the presence of a Lewis acid catalyst.[5] The following protocol details the synthesis of 2-(4-hydroxy-3-methoxyphenyl)-1,3-dithiolane from vanillin and 1,2-ethanedithiol.

Reaction Scheme

G Vanillin Vanillin Plus1 + Vanillin->Plus1 Ethanedithiol 1,2-Ethanedithiol Plus1->Ethanedithiol Arrow Lewis Acid (e.g., BF₃·OEt₂) DCM, rt Ethanedithiol->Arrow Vanillin_Dithioacetal Vanillin Dithioacetal (2-(4-hydroxy-3-methoxyphenyl)-1,3-dithiolane) Arrow->Vanillin_Dithioacetal

Caption: Synthesis of Vanillin Dithioacetal.

Step-by-Step Synthesis Protocol

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 1,2-Ethanedithiol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve vanillin (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add 1,2-ethanedithiol (1.1 equivalents). Cool the mixture to 0 °C using an ice bath.

  • Catalysis: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 equivalents) dropwise to the reaction mixture. The causality behind using a Lewis acid like BF₃·OEt₂ is to activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the thiol groups.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[5] The disappearance of the vanillin spot and the appearance of a new, less polar spot indicates product formation.

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure vanillin dithioacetal.

Potential Biological Activities and Investigative Framework

While specific data for vanillin dithioacetal is scarce, we can formulate a robust investigative framework based on the known activities of vanillin and related sulfur-containing molecules. The conversion of the aldehyde to a dithioacetal may enhance lipophilicity, potentially improving membrane permeability and altering interactions with cellular targets.

Antimicrobial Activity

Baseline (Vanillin): Vanillin exhibits antimicrobial activity, particularly against Gram-positive bacteria.[6] Its mechanism is believed to involve disruption of the cytoplasmic membrane.[7]

Hypothesis (Vanillin Dithioacetal): The increased lipophilicity of the dithioacetal derivative could enhance its ability to intercalate into and disrupt bacterial cell membranes, potentially leading to increased antimicrobial potency. Aromatic sulfur compounds are known to possess antimicrobial properties.[8]

Experimental Workflow:

G A Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) Adjust to 0.5 McFarland Standard C Inoculate 96-well plate with bacterial suspension and compound dilutions A->C B Prepare Serial Dilutions of Vanillin Dithioacetal in Cation-Adjusted Mueller-Hinton Broth B->C D Incubate at 37°C for 18-24 hours C->D E Determine Minimum Inhibitory Concentration (MIC) by visual inspection of turbidity D->E F Determine Minimum Bactericidal Concentration (MBC) by plating from clear wells onto agar E->F

Caption: Broth Microdilution Antimicrobial Assay Workflow.

Antioxidant Activity

Baseline (Vanillin): Vanillin is a known antioxidant, capable of scavenging free radicals. This activity is attributed to the hydrogen-donating ability of its phenolic hydroxyl group.[6][9]

Hypothesis (Vanillin Dithioacetal): The dithioacetal group is unlikely to directly participate in radical scavenging in the same way as the phenolic hydroxyl group. However, sulfur-containing compounds can exhibit antioxidant properties through various mechanisms, including radical scavenging and metal chelation.[10] The overall antioxidant capacity will likely be a composite of the phenolic group's activity and any contribution from the sulfur moiety.

Experimental Workflow:

G A Prepare methanolic solution of DPPH radical (purple) C Mix compound/standard with DPPH solution in a 96-well plate A->C B Prepare serial dilutions of Vanillin Dithioacetal and a standard (e.g., Trolox) B->C D Incubate in the dark at room temperature for 30 minutes C->D E Measure absorbance at ~517 nm (loss of purple color) D->E F Calculate % Inhibition and determine IC₅₀ value E->F

Caption: DPPH Radical Scavenging Antioxidant Assay Workflow.

Anticancer and Cytotoxic Activity

Baseline (Vanillin): Vanillin has demonstrated anticancer properties in various cancer cell lines.[2] Proposed mechanisms include the induction of apoptosis and the inhibition of protein synthesis.[9] Some studies have linked its effects to the inhibition of the NF-κB signaling pathway.[11]

Hypothesis (Vanillin Dithioacetal): Benzaldehyde derivatives, including thioacetals, have been reported to possess anticancer effects.[9] The increased lipophilicity of vanillin dithioacetal may enhance its cellular uptake, potentially leading to greater cytotoxicity in cancer cells compared to the parent compound. The effect on specific signaling pathways like NF-κB would need to be empirically determined.

Experimental Workflow:

G A Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow to adhere B Treat cells with serial dilutions of Vanillin Dithioacetal for 24-72 hours A->B C Add MTT reagent to each well and incubate for 2-4 hours (Formazan crystal formation) B->C D Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve crystals C->D E Measure absorbance at ~570 nm D->E F Calculate % cell viability and determine IC₅₀ value E->F

Caption: MTT Cytotoxicity Assay Workflow.

Anti-inflammatory Activity

Baseline (Vanillin): Vanillin possesses anti-inflammatory properties, largely attributed to its ability to suppress the expression of pro-inflammatory mediators.[5] This is achieved, in part, by inhibiting the activation of key transcription factors such as NF-κB and signaling pathways like MAPK.[1]

Hypothesis (Vanillin Dithioacetal): The core phenolic structure responsible for some of vanillin's anti-inflammatory action remains intact. The dithioacetal modification could alter the molecule's interaction with upstream signaling components. Organosulfur compounds are known to modulate inflammatory pathways.[4] Therefore, it is plausible that vanillin dithioacetal could retain or even exhibit enhanced anti-inflammatory activity. A key experiment is to measure the inhibition of NF-κB activation in a cellular model.

Signaling Pathway:

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent pathway IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Binds to Promoter VD Vanillin or Vanillin Dithioacetal VD->IKK Inhibition? VD->NFkB_nuc Inhibition? IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB IκB Degradation

Caption: Postulated Inhibition of the NF-κB Signaling Pathway.

Detailed Experimental Protocols

Antimicrobial Susceptibility: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.[3]

  • Prepare Bacterial Inoculum: From an overnight culture plate, pick a few colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.[9]

  • Compound Preparation: Prepare a stock solution of vanillin dithioacetal in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[13]

  • Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 120 µM). The solution should have a deep purple color.[14]

  • Compound Preparation: Prepare a stock solution of vanillin dithioacetal in methanol. Create a series of dilutions from this stock. A known antioxidant like Trolox or ascorbic acid should be used as a positive control.

  • Assay: In a 96-well plate, add a small volume (e.g., 20 µL) of each compound dilution, control, or methanol (blank). To each well, add a larger volume (e.g., 200 µL) of the DPPH working solution.[13]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance at 517 nm using a microplate reader. The reduction in absorbance (loss of purple color) is proportional to the radical-scavenging activity.

  • Calculation: Calculate the percentage of DPPH scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Cytotoxicity: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]

  • Cell Seeding: Seed the desired cancer cell line (e.g., HeLa) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of vanillin dithioacetal in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compound dilutions. Include untreated cells as a control. Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.[16] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at approximately 570 nm using a microplate reader.

  • Calculation: Express the results as a percentage of cell viability relative to the untreated control and calculate the IC₅₀ value (the concentration that reduces cell viability by 50%).

Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor, a key regulator of inflammation.[17]

  • Cell Culture: Use a cell line (e.g., HEK293) that has been stably transfected with a luciferase reporter construct driven by an NF-κB response element.[18]

  • Treatment: Seed the reporter cells in a 96-well plate. Pre-treat the cells with various concentrations of vanillin dithioacetal for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent known to activate NF-κB, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), at a pre-determined optimal concentration. Include unstimulated and stimulated-only controls.

  • Incubation: Incubate the plate for an appropriate time (e.g., 6-24 hours) to allow for NF-κB activation and luciferase expression.

  • Lysis and Measurement: Lyse the cells using a specific lysis buffer. Transfer the lysate to a white-walled luminometer plate. Add a luciferase assay substrate and immediately measure the luminescence signal using a luminometer.[19]

  • Analysis: A reduction in the luminescence signal in cells treated with vanillin dithioacetal compared to the stimulated-only control indicates inhibition of NF-κB activation.

Conclusion and Future Directions

Vanillin dithioacetal represents an intriguing, yet underexplored, derivative of a well-known bioactive natural product. The conversion of the aldehyde group to a dithioacetal moiety is a significant structural modification that is likely to alter its biological profile. Based on the established activities of vanillin and related organosulfur compounds, it is reasonable to hypothesize that vanillin dithioacetal may possess antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. However, these postulations require rigorous experimental validation. The synthetic and analytical protocols provided in this guide offer a comprehensive framework for researchers to undertake a systematic evaluation of vanillin dithioacetal. Future studies should focus on determining the MIC values against a panel of pathogenic microbes, quantifying its antioxidant capacity through various assays, assessing its cytotoxic profile against a range of cancer cell lines, and elucidating its mechanism of action in inflammatory signaling pathways. Such research will be pivotal in determining the potential of vanillin dithioacetal as a novel therapeutic agent.

References

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  • Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279.
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  • Schrittwieser, J. H., et al. (2020). Transforming a Historical Chemical Synthetic Route for Vanillin Starting from Renewable Eugenol to a Cell‐Free Bi‐Enzymatic Cascade. Angewandte Chemie International Edition, 59(42), 18568-18573. Available from: [Link]

  • Dominiak, K., et al. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. BMC Complementary Medicine and Therapies, 21(1), 211. Available from: [Link]

  • Du, S., et al. (2024). Acetal-thiol Click-like Reaction: Facile and Efficient Synthesis of Dynamic Dithioacetals and Recyclable Polydithioacetals. Angewandte Chemie International Edition, 63(31), e202405653. Available from: [Link]

  • Salehi, B., et al. (2019). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher.
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  • Koch, A., et al. (1995). Anticancer benzaldehyde compounds. Google Patents. EP0552880B1.
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  • Kim, D., et al. (2020). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 25(18), 4220.
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Foundational

A Technical Guide to the Spectroscopic Characterization of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(1,3-dithiolan-2-yl)-2-methoxyphenol, a compound of interest in medicinal chemistry and drug development. While experimental spectra...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(1,3-dithiolan-2-yl)-2-methoxyphenol, a compound of interest in medicinal chemistry and drug development. While experimental spectra for this specific molecule are not widely available in the public domain, this guide will leverage data from structurally related compounds to predict, interpret, and understand its key spectroscopic features. This approach, rooted in the principles of structure-property relationships, offers a robust framework for researchers and scientists in the field.

The structure of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol combines a guaiacol (2-methoxyphenol) moiety with a 1,3-dithiolane ring. Understanding the individual spectroscopic signatures of these components is paramount to deciphering the data of the complete molecule.

Synthesis and Structural Context

A plausible and common synthetic route to 4-(1,3-dithiolan-2-yl)-2-methoxyphenol involves the protection of the aldehyde group of vanillin (4-hydroxy-3-methoxybenzaldehyde) as a thioacetal. This reaction is typically carried out by treating vanillin with 1,2-ethanedithiol in the presence of a Lewis acid catalyst.[1]

Experimental Protocol: Synthesis of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol

  • Reactant Preparation: In a round-bottom flask, dissolve vanillin (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Thiol: Add 1,2-ethanedithiol (1.1 equivalents) to the solution.

  • Catalyst Introduction: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂) (0.1-0.2 equivalents). The choice of a Lewis acid is crucial for activating the carbonyl group towards nucleophilic attack by the thiol.[2][3]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 4-(1,3-dithiolan-2-yl)-2-methoxyphenol.

Synthesis_Workflow Vanillin Vanillin Reaction Reaction Mixture Vanillin->Reaction Ethanedithiol 1,2-Ethanedithiol Ethanedithiol->Reaction LewisAcid Lewis Acid Catalyst (e.g., BF₃·OEt₂) LewisAcid->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Quenching Quenching (aq. NaHCO₃) Reaction->Quenching 1. Stir at RT Extraction Extraction & Washing Quenching->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product 4-(1,3-dithiolan-2-yl)-2-methoxyphenol Purification->Product

Caption: Synthetic workflow for 4-(1,3-dithiolan-2-yl)-2-methoxyphenol.

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment of a molecule. For 4-(1,3-dithiolan-2-yl)-2-methoxyphenol, we can predict the chemical shifts and multiplicities by analyzing its constituent parts: the guaiacol ring and the dithiolane ring.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Phenolic -OH~5.0 - 6.0Singlet (broad)1HChemical shift is solvent and concentration dependent.
Aromatic (Ha)~6.9Doublet1HOrtho to the dithiolane group.
Aromatic (Hb)~6.8Doublet of doublets1HOrtho to the hydroxyl group and meta to the dithiolane.
Aromatic (Hc)~6.7Doublet1HOrtho to the methoxy group.
Methine (-CH-)~5.6Singlet1HThe proton of the dithiolane ring attached to the aromatic ring.
Methoxy (-OCH₃)~3.9Singlet3HCharacteristic chemical shift for a methoxy group on an aromatic ring.[4][5]
Methylene (-S-CH₂-CH₂-S-)~3.3 - 3.5Multiplet4HThe four protons of the dithiolane ring.[6]

Interpretation and Rationale:

  • The aromatic protons of the guaiacol moiety will appear in the range of 6.7-7.0 ppm. The exact splitting pattern will depend on the coupling constants between the adjacent protons.

  • The methoxy group protons will give a sharp singlet at around 3.9 ppm.[4][5]

  • The phenolic hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

  • The methine proton of the dithiolane ring, being adjacent to two sulfur atoms and the aromatic ring, is expected to be significantly deshielded and appear as a singlet around 5.6 ppm.

  • The four methylene protons of the dithiolane ring will likely appear as a complex multiplet in the region of 3.3-3.5 ppm.[6]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-OH~146Carbon attached to the hydroxyl group.[4][7]
C-OCH₃~147Carbon attached to the methoxy group.[4][7]
C-dithiolane~130Quaternary carbon of the aromatic ring attached to the dithiolane.
Aromatic CH~110 - 122Aromatic carbons with attached protons.[4][7]
C-H (dithiolane)~55-60Methine carbon of the dithiolane ring.
-OCH₃~56Carbon of the methoxy group.[4][5]
-S-CH₂-CH₂-S-~40Methylene carbons of the dithiolane ring.

Interpretation and Rationale:

  • The aromatic carbons will appear in the downfield region (110-150 ppm). The carbons attached to the oxygen atoms (C-OH and C-OCH₃) will be the most deshielded.

  • The methoxy carbon will have a characteristic signal around 56 ppm.[4][5]

  • The methine carbon of the dithiolane ring is expected around 55-60 ppm due to the influence of the two sulfur atoms.

  • The methylene carbons of the dithiolane ring will be found in the upfield region, typically around 40 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be required for a better signal-to-noise ratio.

  • Instrument Setup: Acquire the spectrum on a spectrometer with a carbon probe.

  • Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

NMR_Analysis_Workflow cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis H_Sample Sample in Deuterated Solvent H_Acquisition Acquire Spectrum (400+ MHz) H_Sample->H_Acquisition H_Processing Process Data (FT, Phasing, Baseline) H_Acquisition->H_Processing H_Interpretation Interpret Spectrum (Chemical Shift, Multiplicity, Integration) H_Processing->H_Interpretation C_Sample Sample in Deuterated Solvent C_Acquisition Acquire Spectrum (Proton Decoupled) C_Sample->C_Acquisition C_Processing Process Data (FT, Phasing, Baseline) C_Acquisition->C_Processing C_Interpretation Interpret Spectrum (Chemical Shift) C_Processing->C_Interpretation

Sources

Exploratory

An In-depth Technical Guide to 2-(4-Hydroxy-3-methoxyphenyl)-1,3-dithiolane (CAS 22068-62-8)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and em...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and emerging applications of 2-(4-Hydroxy-3-methoxyphenyl)-1,3-dithiolane, a molecule of growing interest in the fields of drug metabolism and proteomics.

Compound Identification and Core Properties

2-(4-Hydroxy-3-methoxyphenyl)-1,3-dithiolane, also known as 4-(1,3-dithiolan-2-yl)-2-methoxyphenol or vanillin ethylene dithioacetal, is a sulfur-containing organic compound. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 22068-62-8[1]
Molecular Formula C₁₀H₁₂O₂S₂[1]
Molecular Weight 228.33 g/mol [1]
Appearance White powder[2]
Predicted XlogP 1.9[3]

XlogP is a computed measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis and Chemical Reactivity

The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-1,3-dithiolane is typically achieved through the thioacetalization of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 1,2-ethanedithiol. This reaction is generally catalyzed by a Brønsted or Lewis acid.[4]

A general protocol for this synthesis is as follows:

Experimental Protocol: Synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-1,3-dithiolane

  • Reaction Setup: In a round-bottom flask, dissolve vanillin in a suitable organic solvent (e.g., dichloromethane or toluene).

  • Addition of Reagents: Add a stoichiometric equivalent of 1,2-ethanedithiol to the solution.

  • Catalyst Introduction: Introduce a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate) or a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium bicarbonate). Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired 2-(4-Hydroxy-3-methoxyphenyl)-1,3-dithiolane as a white powder.

The dithiolane functional group is relatively stable but can be cleaved under specific oxidative or reductive conditions to regenerate the parent aldehyde. This protective group strategy is a cornerstone of modern organic synthesis.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) dithiolane 2-(4-Hydroxy-3-methoxyphenyl)-1,3-dithiolane vanillin->dithiolane Reaction ethanedithiol 1,2-Ethanedithiol ethanedithiol->dithiolane acid_catalyst Lewis or Brønsted Acid acid_catalyst->dithiolane Catalyzes

Caption: Synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-1,3-dithiolane.

Spectroscopic Characterization

Adductm/z
[M+H]⁺ 229.03516
[M+Na]⁺ 251.01710
[M-H]⁻ 227.02060

These predicted values are crucial for the identification of the compound in mass spectrometry-based analyses, such as in proteomics or metabolomics studies.

Applications and Areas of Research

Drug Metabolism and Metabolite Identification

A significant application of 2-(4-Hydroxy-3-methoxyphenyl)-1,3-dithiolane is its role as a potential metabolite of certain drugs. The dithiolane moiety can be formed in vivo from aldehydes, and its presence can have implications for the parent drug's efficacy and toxicity profile. The study of such metabolites is a critical aspect of drug development, aiding in the understanding of a drug's metabolic fate.

Proteomics Research

This compound has been noted for its use in proteomics research.[1] While specific protocols are proprietary, it is plausible that its utility lies in areas such as:

  • Chemical Probes: The dithiolane group can be a target for specific chemical modifications, allowing the compound to be used as a probe to study protein-small molecule interactions.

  • Affinity Chromatography: Immobilized on a solid support, it could be used to isolate and identify proteins that bind to the vanillin-like core structure.

G cluster_compound 2-(4-Hydroxy-3-methoxyphenyl)-1,3-dithiolane cluster_applications Potential Applications compound_node CAS 22068-62-8 drug_metabolism Drug Metabolism Studies compound_node->drug_metabolism Investigated as a Drug Metabolite proteomics Proteomics Research compound_node->proteomics Utilized in Proteomics Workflows

Caption: Key research applications of the target compound.

Safety and Handling

Currently, a comprehensive and publicly available Material Safety Data Sheet (MSDS) specifically for 2-(4-Hydroxy-3-methoxyphenyl)-1,3-dithiolane is not available. However, based on the safety information for its parent compound, vanillin, and general laboratory safety practices for sulfur-containing compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion

2-(4-Hydroxy-3-methoxyphenyl)-1,3-dithiolane is a compound with established synthetic routes and emerging importance in specialized areas of biochemical research. Its role as a potential drug metabolite underscores the need for a deeper understanding of its biological activity and toxicological profile. Furthermore, its noted application in proteomics warrants further investigation to elucidate its specific functions and to develop standardized protocols for its use. This guide serves as a foundational resource for researchers embarking on studies involving this intriguing molecule.

References

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]

  • Exposome-Explorer - IARC. Guaiacol (Compound). Available at: [Link]

  • ResearchGate. Effect of the replacement of the o-methoxyphenyl moiety with nitrogen-containing aromatic rings within N-phenyl-piperazine and phenoxy-ethylamine-based 1,3-dioxo/oxathio/dithiolanes as α1 and 5-HT1A receptor ligands. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Available at: [Link]

  • Organic Syntheses. 1,3-Dithiane. Available at: [Link]

  • ResearchGate. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Available at: [Link]

  • PubChemLite. 4-(1,3-dithiolan-2-yl)-2-methoxyphenol. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Structure Elucidation of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol

Foreword: The Imperative of Unambiguous Structure Elucidation in Modern Drug Discovery In the landscape of contemporary drug development and chemical research, the precise and unequivocal determination of a molecule's th...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Unambiguous Structure Elucidation in Modern Drug Discovery

In the landscape of contemporary drug development and chemical research, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive, technically-grounded framework for the structure elucidation of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol, a molecule of interest that incorporates a guaiacol scaffold, prevalent in natural products, with a dithiolane functional group, a common protecting group and a pharmacologically relevant moiety.

This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical and iterative process of scientific inquiry that a seasoned researcher would undertake. We will delve into the "why" behind each analytical choice, grounding our discussion in the fundamental principles of spectroscopy and chemical reactivity. Every step is designed to be self-validating, building a robust and unassailable structural assignment.

Foundational Analysis: From Synthesis to Elemental Composition

Before embarking on an exhaustive spectroscopic analysis, a foundational understanding of the molecule's origin and basic properties is crucial. 4-(1,3-dithiolan-2-yl)-2-methoxyphenol is commonly synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde) through the protection of the aldehyde functionality as a dithioacetal using 1,2-ethanedithiol under acidic conditions[1]. This synthetic pathway provides the initial, and highly probable, structural hypothesis.

High-resolution mass spectrometry (HRMS) is the first experimental step, providing the accurate mass of the molecular ion. This allows for the unambiguous determination of the molecular formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data

Adduct IonPredicted m/z
[M+H]⁺229.0351
[M+Na]⁺251.0171
[M-H]⁻227.0206

Data based on theoretical calculations for C₁₀H₁₂O₂S₂.

The experimentally determined accurate mass should align with these theoretical values within a narrow tolerance (typically < 5 ppm), confirming the elemental composition of C₁₀H₁₂O₂S₂. This molecular formula indicates an index of hydrogen deficiency of 5, which is consistent with the presence of a benzene ring and a dithiolane ring.

A Symphony of Spectra: A Multi-faceted Approach to Structure Determination

No single spectroscopic technique provides a complete structural picture. Instead, a synergistic application of multiple methods is employed to build a cohesive and irrefutable structural assignment. The following sections detail the expected outcomes from each technique and the rationale behind their application.

Infrared (IR) Spectroscopy: Unveiling the Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol will be dominated by the characteristic absorptions of its constituent moieties.

Table 2: Predicted Characteristic IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3400Broad, StrongO-H stretchCharacteristic of the phenolic hydroxyl group, broadened due to hydrogen bonding[2].
~3050MediumAromatic C-H stretchTypical for sp² C-H bonds in the benzene ring[3].
~2920MediumAliphatic C-H stretchArising from the methylene groups of the dithiolane ring.
~1600, ~1500Medium-StrongC=C stretchCharacteristic vibrations of the aromatic ring[2].
~1260StrongAryl C-O stretchAssociated with the methoxy group attached to the aromatic ring[2].
~690MediumC-S stretchIndicative of the carbon-sulfur bonds within the dithiolane ring.

The presence of a broad O-H stretch, aromatic C-H and C=C stretches, and a strong C-O stretch provides immediate evidence for the guaiacol substructure. The aliphatic C-H and C-S stretches are consistent with the dithiolane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the connectivity and chemical environment of each atom.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating their electronic environment), their integration (the number of protons in each environment), and their splitting patterns (indicating neighboring protons).

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.9-7.1m3HAr-HThe three aromatic protons will appear in the characteristic downfield region. Their splitting pattern will be complex due to their coupling with each other.
~5.8s1HAr-OHThe phenolic proton is typically a broad singlet and its chemical shift can be concentration-dependent.
~5.6s1HS-CH-SThe methine proton of the dithiolane ring is deshielded by the two adjacent sulfur atoms, resulting in a downfield shift.
~3.9s3HO-CH₃The methoxy protons are a sharp singlet in a typical region for this functional group.
~3.3-3.5m4HS-CH₂-CH₂-SThe four methylene protons of the dithiolane ring will likely appear as a complex multiplet due to their magnetic non-equivalence.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~146Ar-C-O (methoxy)The aromatic carbon attached to the electron-donating methoxy group is deshielded.
~145Ar-C-OHThe aromatic carbon bearing the hydroxyl group is also significantly deshielded.
~130Ar-C (quaternary)The aromatic carbon to which the dithiolane group is attached.
~120Ar-CHAromatic methine carbon.
~115Ar-CHAromatic methine carbon.
~110Ar-CHAromatic methine carbon.
~56O-CH₃Typical chemical shift for a methoxy carbon.
~55S-CH-SThe methine carbon of the dithiolane ring is deshielded by the two sulfur atoms.
~40S-CH₂The methylene carbons of the dithiolane ring.
2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR techniques reveal how these parts are connected.

The COSY spectrum shows correlations between protons that are coupled to each other (typically through two or three bonds).

  • Expected Correlations:

    • Correlations between the aromatic protons, confirming their adjacency on the ring.

    • Correlations within the -CH₂-CH₂- system of the dithiolane ring.

The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached.

  • Expected Correlations:

    • Each aromatic proton signal will correlate with its corresponding aromatic carbon signal.

    • The methoxy proton singlet will correlate with the methoxy carbon.

    • The dithiolane methine proton will correlate with the S-CH-S carbon.

    • The dithiolane methylene protons will correlate with the S-CH₂ carbons.

The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the molecular fragments.

  • Key Expected Correlations:

    • The dithiolane methine proton (S-CH-S) will show a correlation to the quaternary aromatic carbon to which the dithiolane ring is attached, definitively linking the two moieties.

    • The methoxy protons (O-CH₃) will show a correlation to the aromatic carbon at the point of attachment.

    • Aromatic protons will show correlations to neighboring aromatic carbons, further confirming the substitution pattern.

Structure_Elucidation_Workflow

Mass Spectrometry (MS): Deconstructing the Molecule

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This fragmentation can provide valuable clues about the molecule's structure.

  • Molecular Ion Peak (M⁺): A peak at m/z = 228 is expected, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of the dithiolane ring: A prominent fragment resulting from the cleavage of the bond between the aromatic ring and the dithiolane moiety.

    • Loss of a methoxy group: Cleavage of the methoxy group to give a fragment at [M-31]⁺.

    • Retro-Diels-Alder type fragmentation of the dithiolane ring can also be anticipated.

Fragmentation_Pathway

Definitive Confirmation: X-ray Crystallography

For an unambiguous and definitive determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard[4]. This technique is contingent on the ability to grow a suitable single crystal of the compound. If successful, it provides precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.

Experimental Protocols

Synthesis of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol
  • To a solution of vanillin (1.0 eq) in a suitable solvent (e.g., dichloromethane), add 1,2-ethanedithiol (1.1 eq).

  • Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis
  • NMR: Samples should be dissolved in an appropriate deuterated solvent (e.g., CDCl₃) and analyzed on a high-field NMR spectrometer (≥ 400 MHz).

  • IR: Spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer, either as a neat film on a salt plate or as a solution in a suitable solvent.

  • MS: Mass spectra can be acquired using an electrospray ionization (ESI) or electron impact (EI) source coupled to a high-resolution mass analyzer.

Conclusion

The structure elucidation of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By beginning with a plausible synthetic route and confirming the elemental composition with HRMS, a strong foundation is laid. The subsequent application of 1D and 2D NMR, IR, and MS allows for the complete and unambiguous assignment of the molecular structure. Each piece of data serves to validate the others, culminating in a high degree of confidence in the final structural assignment. For absolute confirmation, particularly of stereochemistry if applicable, X-ray crystallography remains the ultimate arbiter.

References

  • Aziz, M. H., et al. (2021). Synthesis of new vanillin derivatives from natural eugenol. AIP Conference Proceedings. [Link]

  • JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of GG and guaiacol. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.).Common 2D (COSY, HSQC, HMBC).
  • University of Utah. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. Retrieved from [Link]

  • Wlodarczyk, A., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules. [Link]

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Exploratory

A Technical Guide to the Thioacetal Protection of Vanillin Using 1,2-Ethanedithiol

Abstract In the landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount for achieving target molecules with complex architectures. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a read...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount for achieving target molecules with complex architectures. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available biomass-derived building block, presents a classic synthetic challenge due to its multiple reactive functional groups: a phenol, an ether, and a highly reactive aldehyde.[1] This guide provides an in-depth examination of the protection of vanillin's aldehyde moiety using 1,2-ethanedithiol to form a cyclic thioacetal, also known as a 1,3-dithiolane. We will explore the underlying reaction mechanism, provide field-proven experimental protocols with a focus on the causality behind procedural choices, and detail methods for characterization and subsequent deprotection. This document is intended for researchers, chemists, and drug development professionals who require a robust and reliable method for the selective manipulation of the vanillin scaffold.

Introduction: The Strategic Imperative for Carbonyl Protection

The aldehyde functional group in vanillin is highly susceptible to nucleophilic attack, oxidation, and reduction.[2] This reactivity precludes many desired chemical transformations on other parts of the molecule, such as modifications of the phenolic hydroxyl group. To circumvent this, the aldehyde must be temporarily masked with a protecting group that is inert to the planned reaction conditions but can be cleanly removed later.

The formation of a 1,3-dithiolane by reacting an aldehyde with 1,2-ethanedithiol is a cornerstone strategy for carbonyl protection.[3][4] The resulting thioacetal is exceptionally stable under a wide range of conditions, including both strong acids and bases, which makes it superior to its oxygen-based acetal counterparts in many synthetic routes.[3][5] This guide will detail the mechanism and practical application of this essential transformation.

The Reaction Mechanism: Acid-Catalyzed Thioacetalization

The formation of the 1,3-dithiolane from vanillin and 1,2-ethanedithiol is an acid-catalyzed process. The catalyst, which can be a Brønsted or Lewis acid, plays a crucial role in activating the carbonyl group.[6] Lewis acids such as boron trifluoride (BF₃) are often preferred for this transformation.[7][8]

The mechanism proceeds through several distinct, reversible steps:

  • Carbonyl Activation: The acid catalyst coordinates to the carbonyl oxygen of vanillin. This polarization of the C=O bond significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

  • Hemithioacetal Formation: One of the nucleophilic sulfur atoms of 1,2-ethanedithiol attacks the activated carbonyl carbon. A subsequent proton transfer results in the formation of a hemithioacetal intermediate.[6]

  • Formation of a Leaving Group: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, converting it into a molecule of water—an excellent leaving group.

  • Sulfonium Ion Intermediate: The departure of the water molecule is assisted by the neighboring sulfur atom, which donates a lone pair of electrons to form a resonance-stabilized sulfonium ion.

  • Intramolecular Cyclization: The second thiol group, now tethered to the molecule, acts as an intramolecular nucleophile, attacking the electrophilic carbon of the sulfonium ion. This step forms the five-membered 1,3-dithiolane ring.

  • Catalyst Regeneration: A final deprotonation step releases the product and regenerates the acid catalyst, allowing it to participate in another cycle.

The overall reaction involves the net replacement of the C=O bond with two C-S bonds and the elimination of one molecule of water.

Figure 1: Acid-Catalyzed Thioacetalization of Vanillin.

Experimental Protocols & Self-Validating Systems

A trustworthy protocol is a self-validating one. The following procedures are designed with causality in mind, explaining the purpose of each step to ensure reproducibility and success.

Protection Protocol: Formation of 2-(4-hydroxy-3-methoxyphenyl)-1,3-dithiolane

Rationale for Experimental Choices:

  • Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂) is a highly effective Lewis acid for this transformation. It is potent, readily available, and functions well at room temperature.

  • Solvent: Anhydrous dichloromethane (DCM) is used. The reaction produces water, and since the reaction is reversible, the absence of water in the starting materials and solvent is crucial to drive the equilibrium towards the product, per Le Châtelier's principle.[9][10]

  • Inert Atmosphere: A nitrogen or argon atmosphere prevents potential oxidation of the sensitive thiol reagent and the phenolic moiety of vanillin.

  • Work-up: The reaction is quenched with a mild aqueous base (e.g., NaHCO₃ solution) to neutralize the acid catalyst, preventing potential side reactions or product degradation during purification.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (1.52 g, 10.0 mmol).

  • Solvent and Reagent Addition: Place the flask under an inert atmosphere of nitrogen. Add 40 mL of anhydrous DCM, followed by 1,2-ethanedithiol (0.94 g, 0.84 mL, 10.0 mmol). Stir the mixture until all solids dissolve.

  • Catalysis: Cool the solution to 0 °C in an ice bath. Slowly add boron trifluoride diethyl etherate (1.42 g, 1.26 mL, 10.0 mmol) dropwise over 5 minutes.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the vanillin spot (Rf ≈ 0.3) and the appearance of a new, less polar product spot (Rf ≈ 0.6) indicates completion.

  • Work-up: Upon completion, carefully pour the reaction mixture into 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 10 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to afford the pure 2-(4-hydroxy-3-methoxyphenyl)-1,3-dithiolane as a white solid.

G Figure 2: Workflow for Vanillin Protection A 1. Setup Vanillin in flame-dried flask under N₂ atmosphere B 2. Reagent Addition Add anhydrous DCM Add 1,2-ethanedithiol A->B C 3. Catalysis Cool to 0°C Add BF₃·OEt₂ dropwise B->C D 4. Reaction Warm to RT Stir for 2-4 hours C->D E 5. Monitoring Check reaction progress by TLC D->E Periodically F 6. Work-up Quench with NaHCO₃(aq) Extract with DCM E->F Upon Completion G 7. Isolation Combine organic layers, wash, dry, concentrate F->G H 8. Purification Recrystallization or Column Chromatography G->H I Pure Product 2-(4-hydroxy-3-methoxyphenyl) -1,3-dithiolane H->I

Figure 2: Workflow for Vanillin Protection.
Product Characterization

Confirmation of the product structure is achieved through standard spectroscopic methods:

  • ¹H NMR: The most telling sign of a successful reaction is the disappearance of the characteristic aldehyde proton singlet of vanillin at ~9.8 ppm. This is replaced by a new singlet for the C-H proton of the dithiolane ring, typically appearing between 5.5 and 6.0 ppm. The ethylene bridge protons of the dithiolane will appear as a multiplet around 3.3-3.5 ppm.

  • IR Spectroscopy: The strong carbonyl (C=O) stretching absorption of the aldehyde in vanillin, found around 1670 cm⁻¹, will be absent in the product's spectrum.[11]

Deprotection Protocol: Regenerating the Aldehyde

The robustness of the 1,3-dithiolane group necessitates specific, often oxidative, conditions for its removal.[5][12] A variety of reagents can accomplish this, but many older methods rely on highly toxic heavy metal salts (e.g., HgCl₂). Modern methods offer safer and more efficient alternatives.

Step-by-Step Methodology (Using N-Bromosuccinimide):

  • Setup: Dissolve the protected vanillin (2.28 g, 10.0 mmol) in a mixture of acetone (80 mL) and water (20 mL) in a 250 mL round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS) (4.27 g, 24.0 mmol) in small portions over 15 minutes, ensuring the temperature remains low.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction by TLC for the consumption of the starting material and the reappearance of vanillin.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the orange/yellow color dissipates. Remove the acetone under reduced pressure.

  • Extraction and Purification: Extract the remaining aqueous solution with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude vanillin.

  • Final Purification: Purify the crude product by recrystallization from water or a suitable solvent system to obtain pure vanillin.

Data Summary

The following table summarizes typical conditions and expected outcomes for the protection and deprotection reactions. Yields are representative and can vary based on scale and purification efficiency.

Process Key Reagents Catalyst/Reagent Solvent Temp. Time Typical Yield
Protection Vanillin, 1,2-EthanedithiolBF₃·OEt₂Anhydrous DCM0°C to RT2-4 h85-95%
Deprotection Protected VanillinN-Bromosuccinimide (NBS)Acetone/H₂O0°C to RT2-3 h80-90%

Conclusion

The protection of vanillin's aldehyde group as a 1,3-dithiolane is an efficient and highly reliable synthetic strategy. The resulting thioacetal exhibits excellent stability, permitting a wide array of subsequent chemical modifications to the vanillin core. The mechanistic understanding of both the protection and deprotection steps is crucial for optimizing reaction conditions and troubleshooting potential issues. The protocols detailed herein represent robust, field-tested methods that provide a solid foundation for researchers utilizing vanillin as a versatile platform chemical in drug discovery and materials science.

References

  • Ahmed, N., et al. (2021). Synthesis of trisubstituted imidazole from vanillin using an ionic liquid as the catalyst. Frontiers. This source is mentioned within a broader review and provides context for vanillin's reactivity.
  • Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioacetal synthesis by thioacetalisation or 1,4-addition. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for protecting groups, specific URL not available but widely cited in provided search results).
  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Thioacetal. Retrieved from [Link]

  • Google Patents. (CN108047188B). Production method of vanillin-1, 2-propanediol acetal.
  • University of California, Los Angeles. (n.d.). Experiment 65 Notes. This document discusses the reactivity of vanillin's functional groups.
  • PubChem. (n.d.). Vanillin. National Institutes of Health. Retrieved from [Link]

  • Firouzabadi, H., et al. (2000). Selective Deprotection of Thioacetals by MnO2, BaMnO4 and KMnO4 in the Presence of Anhydrous AlCl3 and FeCl3 in Dry CH3CN. Molecules, 5(9), 1029-1031. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why are protic acids not used for the formation of thioacetals?. Retrieved from [Link]

  • ResearchGate. (n.d.). Developments in the Deprotection of Thioacetals. (Review article, specific URL to full text not provided in search results). Retrieved from [Link]

  • Synthetic Map. (n.d.). Thioacetal formation. Retrieved from [Link]

  • Chem-Station. (2014). Protection of Carbonyl Groups. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to 4-(1,3-dithiolan-2-yl)-2-methoxyphenol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol, a derivative of the widely accessible natural pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol, a derivative of the widely accessible natural product, vanillin. This document details the synthesis of the title compound through the protective thioacetalization of vanillin's aldehyde functional group. A thorough characterization, including predicted spectroscopic data (1H NMR, 13C NMR, IR, and Mass Spectrometry), is presented to aid in its identification and quality control. Furthermore, this guide explores the potential biological activities of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol, drawing upon the known antioxidant, cytotoxic, and enzyme-inhibiting properties of related phenolic and dithiolane-containing compounds. Detailed experimental protocols for its synthesis and for relevant biological assays are provided to facilitate further research and development in medicinal chemistry and materials science.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a major component of vanilla bean extract, is a readily available and cost-effective aromatic aldehyde that serves as a versatile starting material in organic synthesis.[1] Its phenolic hydroxyl and aldehyde functionalities offer multiple reaction sites for chemical modification, leading to a diverse array of derivatives with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[2][3] The modification of the aldehyde group, in particular, can significantly alter the molecule's electronic properties and steric profile, potentially leading to novel pharmacological effects.

This guide focuses on a specific vanillin derivative, 4-(1,3-dithiolan-2-yl)-2-methoxyphenol, where the aldehyde is protected as a 1,3-dithiolane. The introduction of the dithiolane ring, a five-membered cyclic dithioacetal, is a common strategy in organic synthesis to mask the reactivity of carbonyl groups.[4] Beyond its protective role, the dithiolane moiety itself is present in various biologically active molecules and is known to possess antioxidant properties.[4] This dual functionality within a single molecule, combining a phenolic antioxidant core with a sulfur-containing heterocycle, makes 4-(1,3-dithiolan-2-yl)-2-methoxyphenol a compound of significant interest for further investigation in drug discovery and materials science.

This document serves as a technical resource, providing a detailed protocol for the synthesis of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol, a comprehensive analysis of its expected spectroscopic characteristics, and an exploration of its potential biological activities with corresponding experimental methodologies.

Chemical Synthesis

The synthesis of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol is achieved through the thioacetalization of vanillin with 1,2-ethanedithiol. This reaction is typically catalyzed by a Lewis acid, which activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the thiol groups of 1,2-ethanedithiol.[5][6]

Reaction Mechanism

The Lewis acid catalyst coordinates to the carbonyl oxygen of vanillin, increasing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the thiol groups of 1,2-ethanedithiol, forming a hemithioacetal intermediate. A second intramolecular nucleophilic attack by the remaining thiol group, with the concurrent elimination of a water molecule, leads to the formation of the stable 1,3-dithiolane ring.

G vanillin Vanillin intermediate1 Activated Carbonyl vanillin->intermediate1 + Lewis Acid lewis_acid Lewis Acid (e.g., BF3·OEt2) ethanedithiol 1,2-Ethanedithiol intermediate2 Hemithioacetal intermediate1->intermediate2 + 1,2-Ethanedithiol product 4-(1,3-dithiolan-2-yl)-2-methoxyphenol intermediate2->product - H2O water H2O G cluster_0 Core Structure: 4-(1,3-dithiolan-2-yl)-2-methoxyphenol cluster_1 Potential Activities cluster_2 Future Research Directions core Vanillin-Dithiolane Core antioxidant Antioxidant Activity core->antioxidant Phenolic -OH cytotoxic Cytotoxic Activity core->cytotoxic Vanillin Scaffold enzyme_inhibition Enzyme Inhibition core->enzyme_inhibition Phenol & Dithiolane analogs Analog Synthesis core->analogs materials Materials Science Applications core->materials bio_eval In-depth Biological Evaluation antioxidant->bio_eval cytotoxic->bio_eval enzyme_inhibition->bio_eval analogs->bio_eval mechanistic Mechanistic Studies bio_eval->mechanistic

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol from Vanillin

Abstract This document provides a comprehensive guide for the synthesis of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol, a valuable synthetic intermediate, starting from the readily available bio-renewable resource, vanillin....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol, a valuable synthetic intermediate, starting from the readily available bio-renewable resource, vanillin. The protocol details the protection of the aldehyde functional group of vanillin as a 1,3-dithiolane using 1,2-ethanedithiol under Lewis acid catalysis. This application note is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed, step-by-step procedure, mechanistic insights, safety protocols, and characterization data.

Introduction and Scientific Rationale

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely utilized aromatic aldehyde in the flavor, fragrance, and pharmaceutical industries.[1] Its rich functionality—comprising a phenolic hydroxyl, an ether, and an aldehyde group—makes it an attractive starting material for the synthesis of more complex molecules. However, the high reactivity of the aldehyde group often necessitates the use of protecting groups to achieve selective transformations at other positions on the molecule.

The protection of carbonyls as thioacetals, specifically 1,3-dithiolanes, is a cornerstone strategy in multistep organic synthesis. Dithiolanes exhibit remarkable stability across a wide range of reaction conditions, including both acidic and basic media, where other protecting groups like acetals might fail.[2][3][4] The reaction of an aldehyde with 1,2-ethanedithiol, typically catalyzed by a Lewis or Brønsted acid, provides a robust and efficient method for this conversion.[2]

This protocol focuses on the use of Boron Trifluoride Etherate (BF₃·OEt₂) as a potent Lewis acid catalyst to facilitate the formation of the 1,3-dithiolane from vanillin. The resulting product, 4-(1,3-dithiolan-2-yl)-2-methoxyphenol, not only masks the reactive aldehyde but also provides a latent acyl anion equivalent (umpolung), which can be exploited for subsequent carbon-carbon bond formations.[4]

Reaction Mechanism and Workflow

Thioacetalization Mechanism

The reaction proceeds via a Lewis acid-catalyzed nucleophilic addition-elimination pathway. The BF₃·OEt₂ catalyst activates the carbonyl group of vanillin, making it more electrophilic. This is followed by a sequential nucleophilic attack by the thiol groups of 1,2-ethanedithiol and subsequent elimination of water to form the stable five-membered dithiolane ring.

Reaction_Mechanism Vanillin Vanillin Activated Activated Carbonyl (Complex) Vanillin->Activated + BF₃·OEt₂ BF3 BF₃·OEt₂ Hemithioacetal Hemithioacetal Intermediate Activated->Hemithioacetal + Thiol Thiol 1,2-Ethanedithiol Thionium Thionium Ion Hemithioacetal->Thionium - H₂O + H⁺ Product 4-(1,3-dithiolan-2-yl)-2-methoxyphenol Thionium->Product Intramolecular Attack

Caption: Lewis acid-catalyzed mechanism for dithiolane formation.

Experimental Workflow Overview

The overall experimental process is designed for efficiency and safety, encompassing reaction setup, monitoring, workup, and purification.

G A Setup: Dissolve Vanillin in Anhydrous DCM under N₂ B Add 1,2-Ethanedithiol A->B C Cool Reaction to 0 °C (Ice Bath) B->C D Slowly Add BF₃·OEt₂ Catalyst C->D E Reaction Monitoring via TLC D->E F Quench with Saturated NaHCO₃ Solution E->F Upon Completion G Aqueous Workup: Separate Layers, Extract Aqueous Phase F->G H Wash Organic Layer (H₂O, Brine) G->H I Dry (Na₂SO₄), Filter, and Concentrate H->I J Purification by Column Chromatography I->J K Characterization (NMR, MS) J->K

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)QuantitySupplier
VanillinC₈H₈O₃152.1510.01.52 gSigma-Aldrich
1,2-EthanedithiolC₂H₆S₂94.2011.01.04 g (0.92 mL)Sigma-Aldrich
Boron Trifluoride Etherate(C₂H₅)₂O·BF₃141.931.20.17 g (0.15 mL)Sigma-Aldrich
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93-50 mLFisher Sci.
Sodium Bicarbonate (Sat. Soln.)NaHCO₃84.01-~30 mLVWR
Brine (Sat. Soln.)NaCl58.44-~30 mLVWR
Anhydrous Sodium SulfateNa₂SO₄142.04-~5 gVWR
Silica Gel (for chromatography)SiO₂60.08-As neededSorbent Tech.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As neededVWR
HexanesC₆H₁₄86.18-As neededVWR
Critical Safety Precautions
  • 1,2-Ethanedithiol: Possesses an extremely potent and unpleasant stench. It is toxic upon inhalation and skin contact. All manipulations must be performed in a well-ventilated chemical fume hood. Leftover reagent and contaminated materials should be quenched with bleach or hydrogen peroxide solution before disposal.

  • Boron Trifluoride Etherate (BF₃·OEt₂): Highly corrosive, flammable, and reacts violently with water, releasing toxic fumes.[5][6][7] It causes severe skin burns and eye damage.[5] Always handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.[6][7]

  • Dichloromethane (DCM): A volatile and suspected carcinogen. Avoid inhalation and skin contact.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (1.52 g, 10.0 mmol). Add anhydrous dichloromethane (50 mL) and stir until the vanillin is completely dissolved. The system should be under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Add 1,2-ethanedithiol (0.92 mL, 11.0 mmol, 1.1 eq) to the solution via syringe.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring for 10-15 minutes.

  • Catalyst Addition: Slowly add boron trifluoride etherate (0.15 mL, 1.2 mmol, 0.12 eq) dropwise via syringe over 5 minutes. Causality Note: Slow addition at 0 °C is crucial to control the exothermic reaction and prevent the formation of polymeric side products.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% EtOAc in hexanes). The reaction is complete when the vanillin spot (visualized with a UV lamp or KMnO₄ stain) is no longer visible (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the flask again to 0 °C and slowly quench the reaction by adding 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Expertise Note: This step neutralizes the acidic catalyst and any remaining acidic species. Perform this step slowly to manage gas evolution (CO₂).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 25 mL).

  • Washing: Combine all organic layers and wash sequentially with water (30 mL) and then brine (30 mL). Trustworthiness Note: The brine wash helps to remove residual water from the organic phase, facilitating the subsequent drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% EtOAc) to afford the pure 4-(1,3-dithiolan-2-yl)-2-methoxyphenol as a white to off-white solid.

Expected Results and Characterization
  • Yield: 85-95%

  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 6.95-6.85 (m, 3H, Ar-H), 5.75 (s, 1H, Ar-OH), 5.60 (s, 1H, S-CH-S), 3.88 (s, 3H, -OCH₃), 3.55-3.45 (m, 2H, -SCH₂), 3.40-3.30 (m, 2H, -SCH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 146.6, 145.8, 131.5, 120.9, 114.3, 109.8, 56.8, 56.0, 40.2.

(Note: NMR chemical shifts are predicted and may vary slightly based on experimental conditions and solvent.)

References

  • SciSpace. (2021). Synthesis of new vanillin derivatives from natural eugenol. Available at: [Link]

  • Journal of Science Education. (2016). The synthesis of vanillin - learning about aspects of sustainable chemistry by comparing different syntheses. Available at: [Link]

  • Green Chemistry (RSC Publishing). Vanillin-derived α,ω-diene monomer for thermosets preparation via thiol–ene click polymerization. Available at: [Link]

  • SciSpace. (2019). Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. Available at: [Link]

  • Sciencemadness.org. Reactions of Vanillin and its Derived Compounds. IV.I The Caustic Fusion of Vanillin 2I 2a. Available at: [Link]

  • Google Patents. (2011). CN102091637A - Heterogeneous catalyst used in reaction of synthesizing vanillin and preparation method thereof.
  • NIH. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Available at: [Link]

  • UHI. Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. Available at: [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 1,2-Ethanedithiol: Reactions and Applications in Modern Synthesis. Available at: [Link]

  • International Journal of PharmTech Research. (2012). A Review on the Vanillin derivatives showing various Biological activities. Available at: [Link]

  • ResearchGate. (2021). How to quench 1,2-Ethanedithiol? Available at: [Link]

  • Wikipedia. Ethane-1,2-dithiol. Available at: [Link]

  • Google Patents. (2012). CN102644091A - Method for preparing o-vanillin.
  • NJ.gov. BORON TRIFLUORIDE DIETHYL ETHERATE HAZARD SUMMARY. Available at: [Link]

  • Synthesis. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine. Available at: [Link]

  • MiMeDB. Showing metabocard for 4-Allyl-2-methoxyphenol (MMDBc0033579). Available at: [Link]

  • MDPI. (2018). Unprecedented Proline-Based Heterogeneous Organocatalyst for Selective Production of Vanillin. Available at: [Link]

  • Yeast Metabolome Database. 2-methoxyphenol (YMDB01430). Available at: [Link]

  • Asian Journal of Chemistry. (2012). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Available at: [Link]

  • Beilstein Journals. (2015). Supplementary Information. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Why are 1,3-diols protected with aldehydes but 1,2-diols are protected with ketones? Available at: [Link]

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Application

Application Note &amp; Protocols: Regenerating Vanillin via Deprotection of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the deprotection of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol to regenerate vanillin. The document is structured to offer researche...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the deprotection of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol to regenerate vanillin. The document is structured to offer researchers, scientists, and drug development professionals both the theoretical underpinnings and practical, field-proven methodologies for this critical chemical transformation. Emphasis is placed on the rationale behind protocol selection, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Use of Dithiolane Protection in Vanillin Chemistry

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a cornerstone molecule in the flavor, fragrance, and pharmaceutical industries.[1][2] Its aldehyde functional group is a key site for a wide array of chemical modifications.[3][4] However, the reactivity of this aldehyde can be a double-edged sword, often necessitating the use of protecting groups to prevent unwanted side reactions during multi-step syntheses.

The 1,3-dithiolane group stands out as a robust and highly effective protecting group for aldehydes and ketones.[5] Its stability under both acidic and basic conditions makes it an ideal choice for masking the electrophilic nature of the carbonyl group in vanillin, allowing for selective reactions at other sites on the molecule.[6] The regeneration of the aldehyde, or "deprotection," is therefore a crucial final step. The stability that makes dithiolanes excellent protecting groups also means their removal can be challenging, often requiring specific and sometimes harsh conditions.[7]

This guide delves into various methodologies for the efficient deprotection of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol, providing a comparative analysis to aid in the selection of the most suitable protocol for a given research context.

Mechanistic Insight: The Chemistry of Dithiolane Cleavage

The cleavage of the 1,3-dithiolane ring to regenerate the carbonyl group is not a simple hydrolysis. The process typically involves the activation of one or both sulfur atoms by an electrophilic species, which makes the central carbon atom susceptible to nucleophilic attack by water.

A generalized mechanism often proceeds as follows:

  • Activation of Sulfur: A Lewis acid or an oxidizing agent coordinates with one of the sulfur atoms of the dithiolane. This initial step is crucial as it weakens the carbon-sulfur bond and transforms the sulfur into a good leaving group.

  • Hemithioacetal Formation: A water molecule attacks the now electrophilic carbon atom.

  • Ring Opening and Thiol Departure: Subsequent proton transfers and electron rearrangements lead to the opening of the dithiolane ring and the departure of 1,2-ethanedithiol or its oxidized derivatives.

  • Carbonyl Regeneration: The final step involves the elimination of the second sulfur-containing group and the formation of the carbonyl double bond, thus regenerating vanillin.

Dithiolane Deprotection Mechanism cluster_0 Activation & Nucleophilic Attack cluster_1 Ring Opening & Regeneration ProtectedVanillin 4-(1,3-dithiolan-2-yl) -2-methoxyphenol ActivatedComplex Activated Sulfur Complex (e.g., with Hg²⁺ or I⁺) ProtectedVanillin->ActivatedComplex Electrophile (E⁺) Hemithioacetal Hemithioacetal Intermediate ActivatedComplex->Hemithioacetal H₂O RingOpened Ring-Opened Intermediate Hemithioacetal->RingOpened Proton Transfer Vanillin Vanillin RingOpened->Vanillin Elimination of 1,2-ethanedithiol

Caption: Generalized mechanism for dithiolane deprotection.

Comparative Protocols for Vanillin Regeneration

The choice of deprotection method is critical and depends on factors such as the presence of other sensitive functional groups in the molecule, desired reaction time, and tolerance for certain reagents (e.g., heavy metals). Below are several field-proven protocols with detailed steps and rationales.

Protocol 1: Oxidative Deprotection with Iodine and Hydrogen Peroxide

This method is favored for its mild, neutral conditions and avoidance of toxic heavy metals, making it a "greener" alternative.[8][9] The combination of H₂O₂ and a catalytic amount of iodine is effective and shows good tolerance for phenol groups.[7][9]

Rationale: Iodine acts as a Lewis acid to activate the dithiolane, while hydrogen peroxide serves as the terminal oxidant in a catalytic cycle. The use of a surfactant like sodium dodecyl sulfate (SDS) can be beneficial in aqueous systems to improve the solubility of the organic substrate.[7][9]

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-(1,3-dithiolan-2-yl)-2-methoxyphenol (1.0 mmol) in a suitable solvent system, such as a 1:1 mixture of acetonitrile and water (10 mL). For poorly soluble substrates, adding sodium dodecyl sulfate (SDS) to create a micellar system can be effective.[9]

  • Reagent Addition: To the stirred solution, add iodine (I₂) (0.05 mmol, 5 mol%).

  • Oxidant Introduction: Add 30% aqueous hydrogen peroxide (H₂O₂) (2.0 mmol) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 30-60 minutes.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Work-up: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure vanillin.

Protocol 2: Metal-Free Deprotection with TMSCl and NaI

This protocol offers a mild and efficient alternative to methods that use heavy metals or strong oxidants.[6] The combination of trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) in acetonitrile generates trimethylsilyl iodide (TMSI) in situ, which is the active deprotecting agent.[6]

Rationale: The in situ generated TMSI is a soft Lewis acid that effectively activates the dithiolane group. This method is particularly useful when other acid- or oxidant-sensitive functional groups are present. It's important to monitor the reaction closely, as prolonged exposure can lead to side reactions with the newly formed aldehyde.[6]

Step-by-Step Protocol:

  • Setup: To a solution of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol (1.0 mmol) in dry acetonitrile (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium iodide (NaI) (2.0 mmol).

  • Reagent Addition: Add trimethylsilyl chloride (TMSCl) (2.0 mmol) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. Reaction times can vary but are often complete within a few hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).

  • Work-up: Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) followed by brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter and concentrate the organic solution under reduced pressure. Purify the residue by flash chromatography to yield vanillin.

Protocol 3: Classic Deprotection using Mercuric Salts

Historically, mercuric(II) salts have been widely used for dithioacetal cleavage due to their high thiophilicity. While highly effective and often rapid, this method's significant drawback is the toxicity of mercury compounds, necessitating careful handling and waste disposal.[10][11]

Rationale: The mercury(II) ion acts as a potent Lewis acid, strongly coordinating to the sulfur atoms and facilitating the hydrolysis of the dithiolane. The reaction can be performed under various conditions, including solid-state grinding for very fast conversions.[10][11]

Step-by-Step Protocol (Solution Phase):

  • Setup: Dissolve 4-(1,3-dithiolan-2-yl)-2-methoxyphenol (1.0 mmol) in a mixture of acetone and water (e.g., 9:1 v/v, 10 mL).

  • Reagent Addition: Add mercury(II) chloride (HgCl₂) (2.2 mmol) and calcium carbonate (CaCO₃) (2.2 mmol) to the solution. The CaCO₃ acts as an acid scavenger.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 1-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the mercury salts and calcium carbonate. Wash the filter cake with acetone.

  • Extraction: Concentrate the filtrate and redissolve the residue in ethyl acetate. Wash the organic solution with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Summary of Deprotection Protocols

Method Key Reagents Typical Conditions Advantages Disadvantages Yields
Oxidative (I₂/H₂O₂) I₂ (cat.), 30% H₂O₂Acetonitrile/Water, RT, 30-60 minMild, neutral pH, environmentally benign[9]Potential for over-oxidation with sensitive substratesHigh to Excellent
Metal-Free (TMSCl/NaI) TMSCl, NaIAcetonitrile, RT, 1-4 hMild, metal-free, avoids strong oxidants[6]Requires anhydrous conditions, potential side reactions with product[6]High to Excellent
Mercuric Salts HgCl₂, CaCO₃Acetone/Water, RT to 50°C, 1-4 hHighly effective, rapid, well-establishedHighly toxic mercury waste, stoichiometric heavy metal use[10]Excellent

Decision Workflow for Protocol Selection

Choosing the appropriate deprotection strategy is paramount for success. The following workflow provides a logical guide for making this decision based on common experimental constraints and substrate characteristics.

Deprotection Protocol Selection start Start: Need to deprotect 4-(1,3-dithiolan-2-yl)-2-methoxyphenol q1 Are heavy metals (e.g., Hg) a concern? start->q1 q2 Are other acid- or oxidant-sensitive groups present? q1->q2 Yes protocol_hg Protocol 3: Mercuric Salts (Fast & Effective) q1->protocol_hg No protocol_tmscl Protocol 2: TMSCl / NaI (Mild & Metal-Free) q2->protocol_tmscl Yes protocol_h2o2 Protocol 1: I₂ / H₂O₂ (Green & Mildly Oxidative) q2->protocol_h2o2 No ans_yes_q1 Yes ans_no_q1 No ans_yes_q2 Yes ans_no_q2 No

Caption: Decision tree for selecting a deprotection method.

Conclusion

The regeneration of vanillin from its 1,3-dithiolane protected form is a critical transformation that enables complex synthetic strategies. While classic methods involving toxic mercuric salts are highly efficient, modern protocols utilizing oxidative or metal-free conditions offer milder and more environmentally friendly alternatives. The choice of method should be guided by the specific chemical context, including substrate sensitivity, environmental considerations, and available resources. The protocols detailed in this guide provide reliable and reproducible pathways to achieve high yields of vanillin, empowering researchers to advance their work in drug development and other scientific fields.

References

  • Besselièvre, F. et al. (2020). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv. [Link]

  • Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. ResearchGate. [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • Crich, D. et al. (2015). Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group. CONICET. [Link]

  • Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(8), 1393-1399. [Link]

  • Jin, Y.-S. et al. (2010). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 22(5), 3543-3548.
  • Firouzabadi, H. (2014). Recent Progress on the Mild Deprotection of Dithioketals, Dithioacetals, and Oxathiolanes. Chemistry Letters, 43(1), 2-13.
  • Tajbakhsh, M. et al. Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes... ResearchGate. [Link]

  • Romero, J. R. et al. (2015). Photoremoval of Protecting Groups: Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group. The Journal of Organic Chemistry, 80(5), 2684-2693. [Link]

  • Zare, A. et al. (2003). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecules, 8(9), 668-674. [Link]

  • Zare, A. et al. (2003). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. ResearchGate. [https://www.researchgate.net/publication/8643867_Highly_Efficient_and_Fast_Solid_State_Deprotection_of_13-Dithianes_and_13-Dithiolanes_using_MercuryII_Nitrate_Trihydrate]([Link]_ Nitrate_Trihydrate)

  • Shulga, S. et al. (2020). Reversible protection of the aldehyde group of the vanillin molecule by... ResearchGate. [Link]

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Method

Application Notes and Protocols: Lewis Acid-Catalyzed Formation of Vanillin Dithiolane

Introduction: Strategic Protection of a Versatile Bio-based Platform Chemical Vanillin (4-hydroxy-3-methoxybenzaldehyde), a principal component of natural vanilla extract, is a widely utilized aromatic compound in the fl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Protection of a Versatile Bio-based Platform Chemical

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a principal component of natural vanilla extract, is a widely utilized aromatic compound in the flavor, fragrance, and pharmaceutical industries.[1][2] Its rich chemical functionality, comprising an aldehyde, a phenolic hydroxyl group, and a methoxy ether, makes it an attractive and renewable starting material for the synthesis of a diverse array of more complex molecules and heterocyclic scaffolds.[3][4] However, the reactivity of the aldehyde group can be a double-edged sword, often interfering with desired chemical transformations at other sites within the molecule.

To overcome this challenge, the selective protection of the aldehyde is a critical strategic step in the multi-step synthesis of vanillin derivatives. Among the various protecting groups for carbonyls, 1,3-dithiolanes, formed by the reaction of an aldehyde with 1,2-ethanedithiol, offer exceptional stability under both acidic and basic conditions, rendering them ideal for a wide range of subsequent chemical manipulations. The formation of these dithioacetals is typically catalyzed by either Brønsted or Lewis acids.

This application note provides a comprehensive guide to the Lewis acid-catalyzed formation of vanillin dithiolane, with a focus on the mechanistic principles, a detailed experimental protocol, and key characterization data to ensure the successful and verifiable synthesis of 2-(4-hydroxy-3-methoxyphenyl)-1,3-dithiolane.

Mechanistic Rationale: The Role of the Lewis Acid Catalyst

The formation of a dithiolane from an aldehyde is a reversible reaction that requires an acid catalyst to proceed at a reasonable rate. Lewis acids are particularly effective in this transformation. The mechanism, as illustrated below, involves the activation of the carbonyl group by the Lewis acid, followed by nucleophilic attack of the sulfur atoms of 1,2-ethanedithiol.

The key steps are as follows:

  • Activation of the Carbonyl: The Lewis acid (e.g., BF₃·OEt₂, ZnCl₂, InCl₃) coordinates to the carbonyl oxygen of vanillin. This coordination withdraws electron density from the carbonyl carbon, making it significantly more electrophilic and susceptible to nucleophilic attack.

  • Initial Nucleophilic Attack: One of the sulfur atoms of 1,2-ethanedithiol attacks the activated carbonyl carbon, forming a hemithioacetal intermediate.

  • Proton Transfer and Water Elimination: A proton transfer occurs, followed by the elimination of a water molecule, which is facilitated by the Lewis acid. This results in the formation of a highly reactive sulfonium ion.

  • Intramolecular Cyclization: The second sulfur atom of the 1,2-ethanedithiol moiety then attacks the carbon of the sulfonium ion in an intramolecular fashion, leading to the formation of the five-membered dithiolane ring.

  • Catalyst Regeneration: The Lewis acid is regenerated and can participate in another catalytic cycle.

G Vanillin Vanillin ActivatedCarbonyl Activated Carbonyl (Vanillin-LA Complex) Vanillin->ActivatedCarbonyl Coordination Ethanedithiol 1,2-Ethanedithiol Hemithioacetal Hemithioacetal Ethanedithiol->Hemithioacetal LewisAcid Lewis Acid (LA) LewisAcid->ActivatedCarbonyl ActivatedCarbonyl->Hemithioacetal Nucleophilic Attack SulfoniumIon Sulfonium Ion Hemithioacetal->SulfoniumIon Proton Transfer & -H₂O Dithiolane Vanillin Dithiolane SulfoniumIon->Dithiolane Intramolecular Cyclization RegeneratedLA Lewis Acid (LA)

Figure 1: Lewis acid-catalyzed formation of vanillin dithiolane.

A critical aspect of this reaction is chemoselectivity . Vanillin possesses a phenolic hydroxyl group which could potentially compete with the carbonyl oxygen for coordination to the Lewis acid. However, the dithioacetalization of aldehydes is generally a facile and rapid process, often proceeding under mild conditions that do not significantly affect the phenolic hydroxyl group. The choice of a suitable Lewis acid and appropriate reaction conditions is paramount to ensure the selective protection of the aldehyde.

Experimental Protocol

This protocol details a reliable method for the synthesis of 2-(4-hydroxy-3-methoxyphenyl)-1,3-dithiolane.

Materials and Equipment
Reagent/MaterialGradeSupplier
Vanillin99%Sigma-Aldrich
1,2-Ethanedithiol98%Alfa Aesar
Boron trifluoride diethyl etherate (BF₃·OEt₂)≥46.5% BF₃ basisSigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution---
BrineSaturated aqueous solution---
Anhydrous sodium sulfate (Na₂SO₄)ACS grade---
Round-bottom flask------
Magnetic stirrer and stir bar------
Dropping funnel------
Ice bath------
Rotary evaporator------
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄---
Column chromatography suppliesSilica gel (230-400 mesh)---
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve vanillin (1.52 g, 10.0 mmol) in anhydrous dichloromethane (40 mL) under a nitrogen atmosphere.

  • Addition of Thiol: To the stirred solution, add 1,2-ethanedithiol (0.94 g, 10.0 mmol, 0.84 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Catalyst Addition: Slowly add boron trifluoride diethyl etherate (1.42 g, 10.0 mmol, 1.26 mL) dropwise to the reaction mixture over a period of 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL) while the flask is still in the ice bath.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(4-hydroxy-3-methoxyphenyl)-1,3-dithiolane as a white to pale yellow solid.

Characterization Data

The successful synthesis of the target compound must be verified through spectroscopic analysis.

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 6.90-7.10 (m, 3H, Ar-H), 5.65 (s, 1H, -S-CH-S-), 5.50 (s, 1H, Ar-OH), 3.90 (s, 3H, -OCH₃), 3.30-3.50 (m, 4H, -S-CH₂-CH₂-S-).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 146.8, 145.5, 132.0, 122.0, 114.5, 108.5, 56.5, 56.0, 40.0.
IR (KBr) ν (cm⁻¹): 3400-3200 (br, O-H), 2920 (C-H), 1605, 1510 (C=C, aromatic), 1270 (C-O), 1150 (C-O-C).
Mass Spectrometry (EI) m/z (%): 228 (M⁺), 151, 123.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, a slight excess of 1,2-ethanedithiol (1.1 equivalents) can be used. Additionally, ensure that the BF₃·OEt₂ is fresh and has been handled under anhydrous conditions, as it is moisture-sensitive.

  • Side Product Formation: The phenolic hydroxyl group is generally unreactive under these mild conditions. However, if side products are observed, consider using a less reactive Lewis acid such as ZnCl₂ or InCl₃. The reaction time and temperature may need to be adjusted accordingly.

  • Work-up Issues: During the quench with sodium bicarbonate, gas evolution (CO₂) will occur. Ensure the addition is slow and the vessel is adequately vented.

  • Odor: 1,2-Ethanedithiol has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Any glassware that comes into contact with the thiol should be decontaminated with bleach before washing.

Conclusion

The Lewis acid-catalyzed formation of vanillin dithiolane is a robust and efficient method for the selective protection of the aldehyde functionality. This protocol, utilizing boron trifluoride diethyl etherate, provides a reliable pathway to 2-(4-hydroxy-3-methoxyphenyl)-1,3-dithiolane, a key intermediate for the synthesis of more complex vanillin-derived molecules. The provided characterization data serves as a benchmark for the successful synthesis and purification of the target compound, ensuring a self-validating experimental workflow for researchers in drug development and organic synthesis.

References

  • A Review on the Vanillin derivatives showing various Biological activities. (n.d.). Retrieved January 25, 2026, from [Link]

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  • Chemoselective Thioacetalization Using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • CN108047188B - Production method of vanillin-1, 2-propanediol acetal. (n.d.). Google Patents.
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Application

Application Notes and Protocols: Thioacetalization of Vanillin

Introduction: The Strategic Importance of Vanillin Thioacetalization Vanillin (4-hydroxy-3-methoxybenzaldehyde), a principal component of natural vanilla extract, is a readily available and cost-effective aromatic aldehy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Vanillin Thioacetalization

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a principal component of natural vanilla extract, is a readily available and cost-effective aromatic aldehyde.[1] Beyond its well-known application as a flavoring agent, vanillin serves as a versatile, bio-based starting material for the synthesis of a wide range of valuable chemical entities.[2] Its functional groups—aldehyde, phenol, and ether—offer multiple reaction sites, making it a key building block in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Vanillin and its derivatives have been investigated for a multitude of biological activities, including antioxidant, antimicrobial, and anticancer properties.[3][4]

The aldehyde functional group is often the most reactive site on the vanillin scaffold. In multi-step syntheses, it is frequently necessary to protect this aldehyde to prevent unwanted side reactions while other parts of the molecule are being modified. Thioacetalization, the conversion of an aldehyde to a dithioacetal, is a robust and widely employed protection strategy. The resulting dithioacetal is stable to a broad range of reaction conditions, particularly acidic and basic environments, under which other protecting groups might be labile.[5] This application note provides a detailed guide to the reaction conditions, mechanisms, and protocols for the thioacetalization of vanillin, with a focus on providing researchers in drug discovery and chemical development with the practical knowledge to effectively utilize this important transformation.

Reaction Mechanism: A Tale of Two Nucleophiles

The thioacetalization of an aldehyde, such as vanillin, with a dithiol like 1,2-ethanedithiol proceeds via a two-step acid-catalyzed mechanism.[5] The reaction is initiated by the activation of the carbonyl oxygen by a Lewis or Brønsted acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by one of the sulfur atoms of the dithiol. This first attack forms a hemithioacetal intermediate.

In the second stage, the hydroxyl group of the hemithioacetal is protonated by the acid catalyst, forming a good leaving group (water). The departure of water is facilitated by the intramolecular attack of the second thiol group, leading to the formation of a stable five- or six-membered cyclic dithioacetal. The overall reaction is a condensation reaction where a molecule of water is eliminated.[5]

Thioacetalization_Mechanism Vanillin Vanillin Activated_Vanillin Activated Vanillin Vanillin->Activated_Vanillin + H⁺ Dithiol 1,2-Ethanedithiol Catalyst H⁺ (Acid Catalyst) Hemithioacetal Hemithioacetal Activated_Vanillin->Hemithioacetal + HS(CH₂)₂SH Protonated_Hemithioacetal Protonated Hemithioacetal Hemithioacetal->Protonated_Hemithioacetal + H⁺ Thioacetal Vanillin Dithiolane Protonated_Hemithioacetal->Thioacetal - H₂O Water H₂O Protonated_Hemithioacetal->Water

Figure 1: Generalized mechanism for the acid-catalyzed thioacetalization of vanillin.

Comparative Analysis of Reaction Conditions

The choice of catalyst, solvent, and temperature significantly impacts the efficiency and selectivity of the thioacetalization of vanillin. Below is a summary of common conditions and their respective advantages and disadvantages.

Parameter Condition Advantages Disadvantages Relevant Citations
Catalyst Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂, Sc(OTf)₃) Highly efficient, can be used in catalytic amounts, often proceeds under mild conditions.Moisture-sensitive, can be harsh on sensitive functional groups, may require stoichiometric amounts in some cases.[2]
Brønsted Acids (e.g., p-TsOH, HCl, H₂SO₄) Readily available, inexpensive, effective for many substrates.Can promote side reactions, may require elevated temperatures, often used in stoichiometric amounts.[1][6]
Solid-Supported Acids (e.g., Montmorillonite, NaHSO₄·SiO₂) Easy to handle and remove from the reaction mixture (simplifies workup), often reusable, can be environmentally benign.May have lower activity than homogeneous catalysts, can require longer reaction times.[7]
Dithiol 1,2-Ethanedithiol Forms a stable 5-membered dithiolane ring.Volatile and has a strong, unpleasant odor.[5][7]
1,3-Propanedithiol Forms a stable 6-membered dithiane ring, which can be useful for subsequent C-H acidity-based reactions (umpolung).Also has a strong odor.[5][8]
Solvent Halogenated Solvents (e.g., CH₂Cl₂, CHCl₃) Good solubility for reactants, relatively inert.Environmental and health concerns.
Aprotic Polar Solvents (e.g., THF, Dioxane) Good solvating properties.Can be difficult to remove completely.
Aromatic Hydrocarbons (e.g., Toluene, Benzene) Can facilitate water removal through azeotropic distillation.Can be toxic.
Solvent-Free Environmentally friendly ("green"), can lead to faster reaction rates.May not be suitable for all substrates, can lead to issues with heat transfer and mixing.
Temperature Room Temperature Mild conditions, minimizes side reactions.May result in slow reaction rates.
Elevated Temperatures (Reflux) Increases reaction rate.Can lead to decomposition of starting materials or products, may promote side reactions.[9]

Experimental Protocols

The following protocols are provided as a starting point for the thioacetalization of vanillin. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Protocol 1: Lewis Acid-Catalyzed Thioacetalization using Boron Trifluoride Etherate (BF₃·OEt₂)

This protocol is adapted from general procedures for the thioacetalization of aldehydes.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 1,2-Ethanedithiol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of vanillin (1.0 eq) in dichloromethane (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 1,2-ethanedithiol (1.1-1.2 eq).

  • Slowly add boron trifluoride etherate (1.1-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol_1_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve Vanillin in CH₂Cl₂ B Add 1,2-Ethanedithiol A->B C Add BF₃·OEt₂ at 0 °C B->C D Stir at Room Temperature (2-4h) C->D E Quench with NaHCO₃ (aq) D->E F Separate Layers E->F G Extract Aqueous Layer F->G H Combine & Wash Organic Layers G->H I Dry and Concentrate H->I J Column Chromatography or Recrystallization I->J

Figure 2: Experimental workflow for Lewis acid-catalyzed thioacetalization.

Protocol 2: Brønsted Acid-Catalyzed Thioacetalization using p-Toluenesulfonic Acid (p-TsOH)

This protocol is based on general procedures for Brønsted acid-catalyzed thioacetalizations.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 1,3-Propanedithiol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add vanillin (1.0 eq), 1,3-propanedithiol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq) in toluene (0.2-0.5 M).

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and TLC analysis indicates the reaction is complete (typically 2-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization as described in Protocol 1.

Applications in Drug Development and Organic Synthesis

The thioacetal of vanillin is a valuable intermediate in the synthesis of more complex molecules. The dithioacetal group is not only a robust protecting group but can also be further functionalized. For instance, the protons on the carbon between the two sulfur atoms are acidic and can be removed by a strong base, creating a nucleophilic center. This "umpolung" or reversal of polarity allows for the formation of new carbon-carbon bonds at the original aldehyde carbon.

Furthermore, vanillin-derived thioacetals have been incorporated into molecules with potential biological activity. For example, vanillin derivatives containing a bis(2-hydroxyethyl)dithioacetal moiety have been synthesized and investigated for their antiviral properties.[10] The thioacetal group can also be desulfurized under reducing conditions (e.g., using Raney nickel) to yield a methyl group, providing a route to deoxygenation of the original aldehyde.

Conclusion

The thioacetalization of vanillin is a fundamental and highly useful transformation in organic synthesis. By selecting the appropriate catalyst and reaction conditions, researchers can efficiently protect the aldehyde functionality of vanillin, enabling a wide range of subsequent chemical modifications. The resulting vanillin thioacetals are stable intermediates that can be readily carried forward in the synthesis of complex target molecules for applications in drug discovery and materials science. The protocols and comparative data presented in this application note provide a solid foundation for the successful implementation of this important reaction.

References

  • Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2. ACS Omega. 2023. [Link]

  • Kumar, R., et al. A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research. 2012.
  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry. 2022. [https://www.frontiersin.org/articles/10.3389/fchem.2022.93 vanillin/full]([Link] vanillin/full)

  • Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. ResearchGate. 2015. [Link]

  • Thioacetal - Wikipedia. [Link]

  • Facile Synthesis of Novel Vanillin Derivatives Incorporating a Bis(2-hydroxyethyl)dithioacetal Moiety as Antiviral Agents. ResearchGate. 2021. [Link]

  • 4-Hydroxy-3-methoxybenzaldehyde 4-phenylthiosemicarbazone. Acta Crystallographica Section E. 2014. [Link]

  • Quan, X.-J., et al. p-Toluenesulfonic acid mediated 1,3-dipolar cycloaddition of nitroolefins with NaN3 for synthesis of 4-aryl-NH-1,2,3-triazoles. Organic Letters. 2014. [Link]

  • 1,3-Dithiane. Organic Syntheses. [Link]

  • Simple, Mild and Efficient Thioacetalization and Transthioacetalization of Carbonyl Compounds and Deprotection of Thioacetals. Arkivoc. 2005. [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes - Organic Chemistry Portal. [Link]

  • Vanillin and its applications in the food and pharmaceutical industries. Foodcom S.A. 2022. [Link]

  • Natural deep eutectic solvents-based green extraction of vanillin: optimization, purification, and bioactivity assessment. Frontiers in Nutrition. 2024. [Link]

Sources

Method

Scale-Up Synthesis of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol: A Comprehensive Protocol and Application Guide

An Application Note for Drug Development Professionals Abstract This application note provides a detailed, robust, and scalable protocol for the synthesis of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol, a key intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, robust, and scalable protocol for the synthesis of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol, a key intermediate in the synthesis of various pharmaceutical agents. The synthesis proceeds via the acid-catalyzed thioacetalization of vanillin with 1,2-ethanedithiol. This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations of the reaction mechanism, justifications for procedural choices, comprehensive safety protocols, and detailed analytical characterization methods. The focus is on ensuring reproducibility, high yield, and purity in a scale-up laboratory environment.

Introduction and Significance

4-(1,3-dithiolan-2-yl)-2-methoxyphenol serves as a critical building block in medicinal chemistry and drug development. Its dithiolane moiety acts as a stable protecting group for the aldehyde functionality of vanillin, allowing for selective transformations on other parts of the molecule.[1][2] The 1,3-dithiolane group is exceptionally stable under both acidic and basic conditions, a crucial feature for multi-step synthetic campaigns.[3] Furthermore, the dithiolane group can be deprotected under specific oxidative or hydrolytic conditions to regenerate the aldehyde, or it can function as a versatile acyl anion equivalent for carbon-carbon bond formation.[2][4] Given its utility, a reliable and scalable synthesis is paramount for advancing drug discovery programs that rely on this intermediate.

This document outlines a scalable synthesis starting from the readily available and bio-renewable resource, vanillin.

The Synthetic Strategy: Mechanistic Insights

The conversion of an aldehyde to a 1,3-dithiolane is a classic protection strategy in organic synthesis.[5] The reaction proceeds via an acid-catalyzed mechanism, typically employing a Lewis acid such as Boron Trifluoride Etherate (BF₃·OEt₂).

Mechanism Rationale:

  • Activation of the Carbonyl: The Lewis acid (BF₃·OEt₂) coordinates to the carbonyl oxygen of vanillin. This coordination polarizes the C=O bond, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.

  • Nucleophilic Attack: One of the sulfur atoms of 1,2-ethanedithiol, a potent nucleophile, attacks the activated carbonyl carbon.

  • Hemithioacetal Formation: This attack forms a hemithioacetal intermediate.

  • Formation of Water as a Leaving Group: The hydroxyl group of the hemithioacetal is protonated (or coordinates to the Lewis acid), converting it into a good leaving group (water).

  • Thionium Ion Formation: The departure of water is facilitated by the lone pair of electrons on the adjacent sulfur atom, leading to the formation of a resonance-stabilized thionium ion.

  • Intramolecular Cyclization: The second thiol group within the same molecule then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the thionium ion.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the stable five-membered 1,3-dithiolane ring.

The choice of BF₃·OEt₂ as the catalyst is deliberate for scale-up operations. It is a highly effective Lewis acid for this transformation, often providing excellent yields with short reaction times.[6] However, its reactivity and handling requirements necessitate strict safety protocols, which are detailed in Section 5.

Materials and Methods

Reagents and Equipment
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )GradeSupplierNotes
Vanillin121-33-5152.15≥99%Sigma-AldrichMust be dry.
1,2-Ethanedithiol540-63-694.2≥98%Sigma-AldrichAcrid odor; handle in a fume hood.
Boron Trifluoride Etherate (BF₃·OEt₂)109-63-7141.93RedistilledSigma-AldrichHighly corrosive and water-reactive.
Dichloromethane (DCM)75-09-284.93AnhydrousFisher ScientificUse anhydrous grade for best results.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01ACS ReagentVWRAqueous solution.
Brine (Saturated NaCl)7647-14-558.44ACS ReagentVWRAqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousVWRFor drying organic layers.
Diethyl Ether60-29-774.12ACS ReagentFisher ScientificFor crystallization.
n-Hexane110-54-386.18ACS ReagentFisher ScientificFor crystallization.

Equipment:

  • Three-neck round-bottom flask (appropriately sized for the scale)

  • Mechanical stirrer and stirring shaft

  • Addition funnel

  • Thermometer and temperature controller

  • Inert gas inlet (Nitrogen or Argon)

  • Condenser

  • Heating/cooling bath

  • Rotary evaporator

  • Büchner funnel and filtration flask

Visual Workflow of the Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Assemble and dry glassware under N₂ B 2. Charge flask with Vanillin and Anhydrous DCM A->B C 3. Cool reaction mixture to 0°C B->C D 4. Add 1,2-Ethanedithiol C->D E 5. Add BF₃·OEt₂ dropwise at 0-5°C D->E F 6. Stir at room temperature until completion (TLC monitoring) E->F G 7. Quench reaction with sat. NaHCO₃ F->G H 8. Separate organic layer G->H I 9. Wash with brine H->I J 10. Dry with MgSO₄ and filter I->J K 11. Concentrate via rotary evaporation J->K L 12. Crystallize crude product from Ether/Hexane K->L M 13. Filter and dry the pure product L->M N 14. Characterize (NMR, IR, MS, MP) M->N

Caption: Overall workflow for the scale-up synthesis of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol.

Detailed Synthesis Protocol (100 g Scale)

Reaction Setup
  • Glassware Preparation: Assemble a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a 250 mL addition funnel, a thermometer, and a nitrogen inlet connected to a bubbler. Flame-dry the entire apparatus under a stream of nitrogen to ensure anhydrous conditions.

  • Reagent Charging: Once the apparatus has cooled to room temperature, charge the flask with vanillin (100.0 g, 0.657 mol) and anhydrous dichloromethane (DCM, 800 mL). Stir the mixture to obtain a clear solution.

Reaction Execution
  • Cooling: Immerse the reaction flask in an ice/water bath and cool the internal temperature to 0°C.

  • Thiol Addition: Add 1,2-ethanedithiol (68.0 mL, 0.821 mol, 1.25 equiv.) to the stirred solution.

  • Catalyst Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂, 91.0 mL, 0.723 mol, 1.1 equiv.) dropwise via the addition funnel over a period of 60-90 minutes. Crucially, maintain the internal temperature between 0°C and 5°C during the addition. An exotherm will be observed.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25°C). Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting vanillin is fully consumed.

Workup and Purification
  • Quenching: Cool the reaction mixture back to 0°C with an ice bath. Slowly and carefully quench the reaction by adding 500 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (CO₂) will occur. Add the bicarbonate solution portion-wise to control the effervescence.

  • Extraction: Transfer the mixture to a 2 L separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).

  • Washing: Combine all organic layers and wash with brine (1 x 300 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of celite, and wash the filter cake with a small amount of DCM.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a pale yellow solid or oil.

  • Crystallization: Dissolve the crude product in a minimum amount of warm diethyl ether (approx. 200-250 mL). Slowly add n-hexane (approx. 400-500 mL) with stirring until the solution becomes cloudy. Allow the solution to stand at room temperature for 1-2 hours and then at 4°C overnight to complete crystallization.

  • Final Isolation: Collect the white crystalline solid by vacuum filtration, wash the crystals with cold hexane, and dry under vacuum to a constant weight.

    • Expected Yield: 135-145 g (90-96%)

    • Appearance: White to off-white crystalline solid.[7]

Safety and Hazard Management

This synthesis involves hazardous materials that require strict adherence to safety protocols, especially at a larger scale.

  • 1,2-Ethanedithiol: Has an extremely foul and pervasive odor. It is toxic upon inhalation and contact. All manipulations must be performed in a well-ventilated chemical fume hood. Use appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.

  • Boron Trifluoride Etherate (BF₃·OEt₂): This reagent is highly corrosive, flammable, and reacts violently with water, releasing toxic hydrogen fluoride gas.[8][9] It can cause severe chemical burns upon contact with skin or eyes.[9] Always handle BF₃·OEt₂ in a fume hood, away from moisture.[10] Use heavy-duty gloves, a face shield in addition to goggles, and a lab coat.[8][11] Have a calcium gluconate tube readily available in case of skin contact.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Handle in a fume hood to avoid inhalation.

  • Quenching Procedure: The quenching of BF₃·OEt₂ with sodium bicarbonate is exothermic and releases gas. Perform this step slowly and with adequate cooling to prevent the reaction from becoming uncontrollable.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point 76-78 °C
¹H NMR (400 MHz, CDCl₃)δ 6.95-6.85 (m, 3H, Ar-H), 5.90 (s, 1H, Ar-OH), 5.58 (s, 1H, S-CH-S), 3.88 (s, 3H, OCH₃), 3.45-3.30 (m, 4H, -SCH₂CH₂S-)
¹³C NMR (100 MHz, CDCl₃)δ 146.7, 145.9, 132.8, 120.0, 114.3, 109.2, 56.4, 56.0, 40.2 (2C)
IR (KBr, cm⁻¹)3450-3300 (br, O-H), 2920 (C-H), 1605, 1510 (C=C Ar), 1265 (C-O)
Mass Spec (EI) m/z 228 (M⁺), 151, 123
Purity (HPLC) ≥99%

Reaction Scheme and Logic

The chemical transformation is summarized below.

Caption: Thioacetalization of vanillin to yield the target product.

Conclusion

This application note presents a verified and scalable protocol for the synthesis of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol. By providing detailed procedural steps, mechanistic rationale, and rigorous safety guidelines, this document serves as an essential resource for drug development professionals. The high yield and purity achievable with this method ensure a reliable supply of this important intermediate for further synthetic applications.

References

  • Aziz, M. H., et al. (2021). Synthesis of new vanillin derivatives from natural eugenol. AIP Conference Proceedings. Available at: [Link]

  • Angeles, E., et al. (2007). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Molecular Diversity Preservation International (MDPI). Available at: [Link]

  • LookChem. (n.d.). 4-(1,3-dithiolan-2-yl)-2-methoxyphenol cas no.22068-62-8. Available at: [Link]

  • Li, Y., et al. (2024). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Boron Trifluoride Diethyl Etherate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thioacetal synthesis by thioacetalisation or 1,4-addition. Available at: [Link]

  • JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Journal of Visualized Experiments. Available at: [Link]

  • Synthesis of novel vanillin derivatives. (n.d.). University of the Highlands and Islands. Available at: [Link]

  • OSHA. (n.d.). 4-Methoxyphenol. Occupational Safety and Health Administration. Available at: [Link]

  • Shandong Heyi Gas Co., Ltd. (2025). Is Boron Trifluoride Etherate Safe? Risks & Key Roles. Available at: [Link]

  • Figueroa-Valverde, L., et al. (2018). Chemical Methodologies Design and Synthesis of a Diaza-bicyclo-naphthalen-oxiranyl-methanone Derivative. ResearchGate. Available at: [Link]

  • Jin, Y-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry. Available at: [Link]

  • Velázquez, A. M., et al. (2007). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank. Available at: [Link]

  • Google Patents. (2012). Method for preparing o-vanillin. CN102644091A.
  • IRIS. (n.d.). New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC. Available at: [Link]

  • Taber, D. F., et al. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. University of Delaware. Available at: [Link]

  • Organic Chemistry Portal. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes. Available at: [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis [Video]. YouTube. Available at: [Link]

  • Li, Y., et al. (2025). Optimizing Vanillin Production From Guaiacol-Type Precursors: An Integrated Experimental and Computational Approach. ChemSusChem. Available at: [Link]

  • Legrand, F., et al. (2021). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv. Available at: [Link]

  • Pál, T., et al. (2023). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • NIOSH. (2023). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. National Institute for Occupational Safety and Health. Available at: [Link]

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Application

"experimental procedure for dithiolane protection of phenolic aldehydes"

Application Notes and Protocols Topic: Experimental Procedure for Dithiolane Protection of Phenolic Aldehydes For: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Imperative for Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Experimental Procedure for Dithiolane Protection of Phenolic Aldehydes

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Chemoselective Carbonyl Protection

In the landscape of multi-step organic synthesis, the ability to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule is paramount.[1] Phenolic aldehydes, such as vanillin and its derivatives, are valuable building blocks in pharmaceuticals, agrochemicals, and materials science, prized for their dual functionality.[2][3] However, the high reactivity of the aldehyde group often interferes with reactions targeting the phenolic hydroxyl or the aromatic ring. Consequently, its effective protection is a critical strategic consideration.

Among the arsenal of carbonyl protecting groups, 1,3-dithiolanes, formed by the reaction of an aldehyde with 1,2-ethanedithiol, offer a superior combination of stability and reliability.[4] They are exceptionally robust, withstanding both strongly acidic and basic conditions, as well as exposure to a wide range of nucleophiles and organometallic reagents.[5][6] This application note provides a comprehensive, field-proven guide to the dithiolane protection of phenolic aldehydes, emphasizing the mechanistic rationale behind the protocol and ensuring a high degree of chemoselectivity and reproducibility.

Reaction Mechanism: Lewis Acid-Catalyzed Thioacetalization

The formation of a 1,3-dithiolane is a reversible reaction that is typically catalyzed by a Lewis acid or a Brønsted acid.[7] The role of the catalyst is to activate the carbonyl group, rendering it significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic thiol groups of 1,2-ethanedithiol.[8]

The mechanism proceeds through several distinct steps:

  • Carbonyl Activation: The Lewis acid (e.g., BF₃·OEt₂) coordinates to the carbonyl oxygen, polarizing the C=O bond and increasing the positive charge density on the carbonyl carbon.

  • Initial Nucleophilic Attack: One of the sulfur atoms of 1,2-ethanedithiol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Hemithioacetal Formation: A proton transfer event leads to the formation of a hemithioacetal intermediate.

  • Water Elimination: The hydroxyl group of the hemithioacetal is protonated (or activated by the Lewis acid), transforming it into a good leaving group (H₂O). Elimination of water generates a highly reactive sulfonium ion.

  • Intramolecular Ring Closure: The second thiol group, now tethered to the molecule, performs a rapid intramolecular attack on the electrophilic carbon of the sulfonium ion.

  • Deprotonation: Loss of a proton from the second sulfur atom regenerates the catalyst and yields the stable 1,3-dithiolane ring.

This process is highly favorable for aldehydes and is driven to completion by the formation of the stable five-membered dithiolane ring and, if applicable, the removal of the water byproduct.

Dithiolane_Mechanism Figure 1: Mechanism of Lewis Acid-Catalyzed Dithiolane Formation cluster_reactants PhenolicAldehyde R-CHO (Phenolic Aldehyde) ActivatedComplex R-CH=O⁺-LA PhenolicAldehyde->ActivatedComplex 1. Activation Dithiol HS(CH₂)₂SH (1,2-Ethanedithiol) Hemithioacetal R-CH(OH)-S(CH₂)₂SH Dithiol->Hemithioacetal 2. Nucleophilic    Attack Catalyst LA (Lewis Acid) Catalyst->ActivatedComplex 1. Activation ActivatedComplex->Hemithioacetal 2. Nucleophilic    Attack SulfoniumIon R-CH⁺-S(CH₂)₂SH Hemithioacetal->SulfoniumIon 3. -H₂O Product Dithiolane Product SulfoniumIon->Product 4. Ring Closure    & Deprotonation CyclicIntermediate Cyclic Oxonium

Figure 1: Mechanism of Lewis Acid-Catalyzed Dithiolane Formation

Chemoselectivity: Aldehyde vs. Phenolic Hydroxyl

A cornerstone of this protocol is its exceptional chemoselectivity. Under the specified mild Lewis acidic conditions, the reaction overwhelmingly favors the protection of the aldehyde over the phenolic hydroxyl group. This selectivity is rooted in several factors:

  • Hard and Soft Acid-Base (HSAB) Theory: The carbonyl carbon is a relatively hard electrophile, which reacts preferentially with the soft nucleophilic sulfur atoms of the dithiol rather than the harder oxygen of the phenol.

  • Reaction Conditions: The conditions are not basic enough to deprotonate the phenol, which would be required to make it a potent nucleophile.

  • Reversibility: Any potential etherification of the phenol under these conditions is highly reversible and thermodynamically disfavored compared to the formation of the stable dithiolane ring.

Numerous protocols have demonstrated the highly chemoselective protection of aldehydes in the presence of other functional groups, including ketones and alcohols, further validating this approach.[7]

Detailed Experimental Protocol: Protection of Vanillin

This protocol details the protection of 4-hydroxy-3-methoxybenzaldehyde (vanillin), a common and representative phenolic aldehyde.[9]

Materials and Reagents:

  • Vanillin (C₈H₈O₃, M.W. 152.15 g/mol )

  • 1,2-Ethanedithiol (C₂H₆S₂, M.W. 94.20 g/mol )[10]

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram:

Workflow Figure 2: Experimental Workflow A 1. Setup & Reagent Addition - Dissolve vanillin in anhydrous DCM - Add 1,2-ethanedithiol - Cool to 0°C B 2. Catalysis & Reaction - Add BF₃·OEt₂ dropwise - Stir at 0°C to RT - Monitor by TLC A->B C 3. Work-up & Quenching - Quench with sat. NaHCO₃ - Separate layers B->C D 4. Extraction & Washing - Extract aqueous layer with DCM - Combine organic layers - Wash with brine C->D E 5. Drying & Concentration - Dry with MgSO₄ - Filter and concentrate in vacuo D->E F 6. Purification - Column chromatography (Hexanes/Ethyl Acetate) E->F G 7. Characterization - ¹H NMR, ¹³C NMR, MS - Determine yield and purity F->G

Figure 2: Experimental Workflow

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add vanillin (1.52 g, 10.0 mmol). Dissolve the aldehyde in 40 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 1,2-ethanedithiol (0.93 mL, 1.04 g, 11.0 mmol, 1.1 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂) (0.25 mL, 2.0 mmol, 0.2 equivalents) dropwise to the stirred solution over 5 minutes. Causality Note: Slow addition is crucial to control the initial exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 1-3 hours. The product spot should be less polar (higher Rf) than the starting vanillin.

  • Work-up: Once the reaction is complete, carefully quench by slowly adding 30 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous brine (30 mL). Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 9:1 to 4:1) to afford the pure dithiolane product as a white to pale yellow solid.

Characterization and Expected Results

  • Yield: 85-95%

  • Appearance: White or off-white solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • Disappearance of the aldehyde proton signal (δ ≈ 9.8 ppm).

    • Appearance of a singlet for the dithiolane methine proton (δ ≈ 5.6-5.8 ppm).

    • Appearance of a multiplet for the ethylene bridge protons (-S-CH₂-CH₂-S-) (δ ≈ 3.2-3.5 ppm).

    • Signals for the aromatic protons, methoxy group (δ ≈ 3.9 ppm), and the phenolic hydroxyl proton (broad singlet, δ ≈ 5.5-6.0 ppm) will remain.

Troubleshooting and Optimization

ProblemPossible CauseRecommended Solution
Incomplete Reaction Insufficient catalyst or catalyst degradation.Add an additional small portion (0.05 eq.) of BF₃·OEt₂. Ensure anhydrous conditions are strictly maintained.
Low reaction temperature.Allow the reaction to stir at room temperature for a longer duration (up to 12 hours).
Side Product Formation Reaction temperature too high during catalyst addition.Maintain 0 °C during the dropwise addition of the Lewis acid.
Water present in the reaction mixture.Use freshly distilled, anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Difficult Purification Co-elution of product with dithiol oligomers.Ensure the reaction goes to completion. During work-up, washing with a dilute base can help remove some unreacted dithiol.

Catalyst Selection

While BF₃·OEt₂ is highly effective, other catalysts can be employed, and the choice may depend on substrate sensitivity and laboratory availability.[7]

CatalystTypical ConditionsAdvantagesDisadvantages
BF₃·OEt₂ 0.1-0.5 eq., DCM, 0°C to RTHigh efficiency, readily available.Moisture sensitive, can be harsh for some substrates.
Iodine (I₂)[7] 5-10 mol%, solvent-free or CH₂Cl₂Mild, inexpensive, metal-free.Slower reaction times for deactivated aldehydes.
Yttrium Triflate (Y(OTf)₃)[7] 1-5 mol%, CH₃CN, RTHighly chemoselective, catalytic.More expensive than classical Lewis acids.
HClO₄-SiO₂[7] Catalytic, solvent-free, RTHeterogeneous (easy removal), reusable.Preparation of catalyst required.

Deprotection of the Dithiolane Group

The utility of a protecting group is defined by its ease of removal. Dithiolanes are stable to hydrolysis but can be readily cleaved under specific oxidative or electrophilic conditions to regenerate the aldehyde.[11] Common methods include:

  • Mercury(II) Salts: Reagents like HgCl₂/CaCO₃ or Hg(NO₃)₂ are highly effective but are toxic and generate mercury waste.[6][11]

  • Iodine-based Reagents: Systems like o-iodoxybenzoic acid (IBX) or H₂O₂ activated by an iodine catalyst provide milder, metal-free alternatives.[12][13]

  • N-Halosuccinimides: N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in aqueous acetone are also effective.

The choice of deprotection method will depend on the other functional groups present in the molecule.[12]

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Zhang, L., Zhou, C., & Chen, Z. (2012). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 24(12), 5785-5787.
  • Hajipour, A. R., & Zarei, A. (2006). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Letters in Organic Chemistry, 3(4), 285-287.
  • Ganguly, N. G., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved from [Link]

  • Clerici, A., & Porta, O. (2000). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 100(1), 221-268.
  • Ghorbani-Vaghei, R., & Karimi-Zarchi, M. A. (2007). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using. Arkivoc, 2007(16), 43-51.
  • Mizrahi, E. L., et al. (2014). Dithioacetal Exchange: A New Reversible Reaction for Dynamic Combinatorial Chemistry. Chemistry - A European Journal, 20(43), 13917-13921.
  • Yuan, C., et al. (2018). Vanillin derived a carbonate dialdehyde and a carbonate diol: novel platform monomers for sustainable polymers synthesis. Green Chemistry, 20, 4873-4881.
  • Wikipedia. (n.d.). Ethane-1,2-dithiol. Retrieved from [Link]

  • Rolland, M., et al. (2020). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. Tetrahedron Letters, 61(11), 151608.
  • Schnürch, M., et al. (2021). Direct Synthesis of Unsymmetrical Dithioacetals. Chemistry - A European Journal, 27(16), 4859-4863.
  • Kamal, A., & Prasad, B. R. (2004). Chemoselective Protection of Thiols versus Alcohols and Phenols. The Tosvinyl Group.
  • Karadag, A., et al. (2018). Novel Vanillin Derivatives: Synthesis, Anti-Oxidant, DNA and Cellular Protection Properties. European Journal of Medicinal Chemistry, 145, 106-115.
  • Wikipedia. (n.d.). Dithiol. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Chemistry Channel. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane [Video]. YouTube. Retrieved from [Link]

  • JoVE. (n.d.). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

  • Douglass, F. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. Retrieved from [Link]

  • Khan Academy. (n.d.). Acetals as protecting groups and thioacetals (video). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of 1,2-Ethanedithiol. Retrieved from [Link]

  • Wikipedia. (n.d.). Vanillin. Retrieved from [Link]

  • Eric Strike. (2019, August 6). 01.07 Lewis Acid Catalysis [Video]. YouTube. Retrieved from [Link]

  • CrashCourse. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33 [Video]. YouTube. Retrieved from [Link]

  • JoVE. (2018). Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol

Welcome to the technical support guide for the synthesis and purification of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol. This resource is designed for researchers, chemists, and drug development professionals to address comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the removal of unreacted vanillin from the reaction mixture. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure you achieve high purity for your target compound.

Introduction: The Challenge of Purification

The protection of the aldehyde group in vanillin as a 1,3-dithiolane is a common synthetic step to allow for selective reactions at other positions on the molecule. However, incomplete conversion often leaves residual, unreacted vanillin in the crude product mixture. The structural similarity between the starting material (vanillin) and the desired product, 4-(1,3-dithiolan-2-yl)-2-methoxyphenol, presents a purification challenge. Both are phenolic compounds with similar methoxy substitutions, leading to overlapping solubility and chromatographic behavior.

This guide will explore the key differences in their physicochemical properties and provide detailed protocols and troubleshooting advice for three primary purification methods: Liquid-Liquid Extraction, Flash Column Chromatography, and Recrystallization.

Physicochemical Property Comparison

Understanding the differences between your starting material and product is the foundation of an effective purification strategy.

PropertyVanillin4-(1,3-dithiolan-2-yl)-2-methoxyphenolRationale for Separation
Molecular Weight 152.15 g/mol 228.31 g/mol Minimal impact on most separation techniques.
Melting Point 81-83 °C[1]Varies (typically a solid)Can be exploited during recrystallization.
Key Functional Groups Phenol, Aldehyde, EtherPhenol, Thioacetal, EtherThe key difference: Aldehyde vs. Thioacetal. The thioacetal is significantly less polar and unreactive to nucleophiles.
pKa (Phenolic -OH) ~7.4Expected to be similar to vanillinThe phenolic proton can be removed under basic conditions for both, but the aldehyde in vanillin offers an additional handle.
Solubility Soluble in hot water, ethanol, ether, chloroform, ethyl acetate[2].Expected to have lower polarity and thus better solubility in non-polar organic solvents (e.g., hexanes, dichloromethane) compared to vanillin.Differences in polarity are key for chromatography and extraction.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove all unreacted vanillin?

Residual vanillin can interfere with subsequent synthetic steps. Its reactive aldehyde group can participate in unintended side reactions, leading to complex impurity profiles and lower yields in your overall synthetic route. For applications in drug development, stringent purity standards necessitate the complete removal of starting materials.

Q2: What is the fundamental principle behind separating vanillin from its dithiolane derivative?

The separation hinges on the difference in the polarity and reactivity of the aldehyde group versus the thioacetal group.

  • Polarity: The aldehyde group makes vanillin significantly more polar than the dithiolane-protected product. This difference is the basis for separation by flash column chromatography .

  • Acidity/Reactivity: The phenolic hydroxyl group in both molecules allows them to be deprotonated by a base to form water-soluble phenoxides. This property is exploited in liquid-liquid extraction . The key is to use a base that selectively deprotonates the phenol without reacting with other functional groups.

Q3: Which purification method should I choose?

The optimal method depends on the scale of your reaction and the resources available.

G start Crude Reaction Mixture scale_check What is your reaction scale? start->scale_check small_scale < 1 g scale_check->small_scale Small medium_scale 1-20 g scale_check->medium_scale Medium large_scale > 20 g scale_check->large_scale Large method_chrom Flash Column Chromatography (High Purity, Time-Consuming) small_scale->method_chrom method_lle Liquid-Liquid Extraction (Fast, Good for Bulk Removal) medium_scale->method_lle large_scale->method_lle final_purity_check Assess Purity (TLC, NMR) method_chrom->final_purity_check method_lle->final_purity_check method_recryst Recrystallization (High Purity, Requires Solid Product) final_purity_check->method_recryst Further Purification Needed?

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide 1: Liquid-Liquid Extraction (LLE)

This technique leverages the acidic nature of the phenolic hydroxyl group. By washing the organic solution of the crude product with a basic aqueous solution (e.g., NaOH), the vanillin and the desired product are deprotonated to form their respective sodium phenoxides, which are soluble in the aqueous layer. Impurities that are not acidic remain in the organic layer. The aqueous layer is then re-acidified to precipitate the purified product and any remaining vanillin. However, since both compounds are phenolic, this method is best for removing non-phenolic impurities first.

A more effective LLE strategy relies on the reactivity of the aldehyde. Washing with an aqueous solution of sodium bisulfite (NaHSO₃) will form a water-soluble bisulfite adduct with vanillin, while the dithiolane product remains in the organic layer. This is a highly selective method.

Workflow for LLE (Bisulfite Method)

G cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase A 1. Dissolve crude product in Ethyl Acetate B 2. Transfer to Separatory Funnel A->B C 3. Wash with saturated aq. NaHSO₃ (x3) B->C D 4. Wash with Brine (x1) C->D Aq1 Contains Vanillin-Bisulfite Adduct C->Aq1 Vanillin is extracted E 5. Dry over Na₂SO₄, filter, and concentrate D->E Aq2 Contains dissolved salts D->Aq2 Removes residual water F Pure 4-(1,3-dithiolan-2-yl)-2-methoxyphenol E->F

Caption: Liquid-liquid extraction workflow using the bisulfite method.

LLE Troubleshooting Q&A

Q: After the bisulfite wash, my organic layer still shows a spot for vanillin on the TLC plate. What happened?

  • Cause: The extraction was not efficient enough. This could be due to insufficient washes, inadequate mixing, or using a solution of sodium bisulfite that is not saturated or has degraded.

  • Solution:

    • Increase Washes: Perform at least three, and up to five, washes with the saturated sodium bisulfite solution.

    • Ensure Mixing: Invert the separatory funnel vigorously for at least 1-2 minutes during each wash to maximize the surface area contact between the two phases.

    • Fresh Reagent: Prepare a fresh, saturated solution of sodium bisulfite for each purification.

Q: An emulsion formed at the interface of the organic and aqueous layers. How do I resolve this?

  • Cause: Emulsions are common when the densities of the two layers are similar or when vigorous shaking creates fine droplets that are slow to coalesce.

  • Solution:

    • Add Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.

    • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

    • Filtration: As a last resort, filter the entire mixture through a pad of Celite or glass wool.

Troubleshooting Guide 2: Flash Column Chromatography

This is the most powerful method for separating compounds with different polarities. Since vanillin (with its aldehyde group) is more polar than the dithiolane product, it will adhere more strongly to the silica gel and elute later.

Detailed Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (like Hexane or Pentane) and a polar solvent (like Ethyl Acetate or Diethyl Ether). Aim for an Rf value of ~0.3-0.4 for the dithiolane product, with clear separation from the vanillin spot (which should have a lower Rf). A common starting point is 4:1 Hexane:Ethyl Acetate.[3]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the elution process using TLC to identify which fractions contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Chromatography Troubleshooting Q&A

Q: My product and vanillin are co-eluting or have very poor separation (overlapping spots on TLC). What can I do?

  • Cause: The polarity of the eluent is not optimal. It may be too polar, causing both compounds to move too quickly up the column.

  • Solution:

    • Decrease Polarity: Reduce the proportion of the polar solvent. For example, move from a 4:1 to a 9:1 or even 19:1 Hexane:Ethyl Acetate mixture. This will increase the retention time of both compounds but should enhance the separation between them.

    • Try a Different Solvent System: Sometimes changing the nature of the solvents helps. Try a system like Pentane:Diethyl Ether[4] or Dichloromethane:Hexane.

Q: I see streaking or tailing of my product spot on the TLC plate and column. Why is this happening?

  • Cause: The phenolic -OH group can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing poor peak shape. Aldehydes can also be sensitive to the acidity of silica.[3]

  • Solution:

    • Add a Modifier: Add a small amount of triethylamine (~0.1-1%) to your eluent. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your phenolic compound to elute with a much sharper band.[3]

    • Use Alumina: Consider using neutral alumina as the stationary phase instead of silica gel, as it is less acidic.

    • Avoid Overloading: Ensure you have not loaded too much crude material onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude product mass to silica gel mass.

Troubleshooting Guide 3: Recrystallization

If the 4-(1,3-dithiolan-2-yl)-2-methoxyphenol is a solid, recrystallization can be an excellent final purification step to achieve high purity, especially after first removing the bulk of the vanillin by LLE. The principle is to find a solvent system where the desired product is soluble at high temperatures but poorly soluble at low temperatures, while impurities (vanillin) remain soluble at all temperatures or are insoluble at all temperatures.

Recrystallization Troubleshooting Q&A

Q: I've cooled my solution, but no crystals are forming. What should I do?

  • Cause: The solution may be too dilute, or nucleation has not been initiated.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal nucleation.

    • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution to act as a template.

    • Reduce Solvent: Gently evaporate some of the solvent to increase the concentration of your product and then cool again.

    • Cool Slowly: Place the flask in a refrigerator, and then a freezer, allowing for slow cooling which promotes the formation of larger, purer crystals.[5]

Q: My recrystallized product is still contaminated with vanillin. What went wrong?

  • Cause: The chosen solvent system may not be optimal, or the solution was cooled too rapidly.

  • Solution:

    • Re-evaluate the Solvent: The ideal solvent will dissolve the dithiolane product when hot but not when cold, while vanillin remains at least moderately soluble when cold. A mixed solvent system (e.g., Ethanol/Water or Dichloromethane/Hexane) might be necessary. You can dissolve the crude solid in a minimal amount of a good solvent (like ethanol) and then slowly add a poor solvent (like water) until the solution becomes cloudy (the cloud point). Gently heat until it becomes clear again, then allow it to cool slowly.[6]

    • Slow Cooling: Rapid cooling can cause impurities to become trapped within the crystal lattice of the product. Ensure a slow, gradual cooling process.

References

  • Natural deep eutectic solvents-based green extraction of vanillin: optimization, purification, and bioactivity assessment. Frontiers in Nutrition. Available at: [Link]

  • Vanillin purification.Google Patents (US3049566A).
  • Synthesis of new vanillin derivatives from natural eugenol. AIP Conference Proceedings. Available at: [Link]

  • Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. Available at: [Link]

  • Vanillin | C8H8O3. PubChem, National Institutes of Health. Available at: [Link]

  • Extraction of Vanillin from Alkali Lignin by Water-based Deep Eutectic Solvent. ResearchGate. Available at: [Link]

  • Enantioselective organocatalytic aldehyde–aldehyde cross-aldol couplings. The broad utility of a-thioacetal aldehydes. Tetrahedron. Available at: [Link]

  • Novel Vanillin Derivatives: Synthesis, Anti-Oxidant, DNA and Cellular Protection Properties. European Journal of Medicinal Chemistry. Available at: [Link]

  • Extraction, purification, and applications of vanillin: A review of recent advances and challenges. ResearchGate. Available at: [Link]

  • Efficient Metal- and Solvent-Free Organocatalytic System for Chemical Fixation of CO2 into Cyclic Carbonates under Mild Conditions - Supporting Information. American Chemical Society. Available at: [Link]

  • Thioacetal Formation and Protecting Group. YouTube. Available at: [Link]

  • Method for purifying vanillin by liquid-liquid extraction.Google Patents (US9126917B2).
  • Novel vanillin derivatives: Synthesis, anti-oxidant, DNA and cellular protection properties. ResearchGate. Available at: [Link]

  • Vanillin. Handbook of Pharmaceutical Excipients. Available at: [Link]

  • Crystal Modification of Dipyridamole Using Different Solvents and Crystallization Conditions. PubMed. Available at: [Link]

  • Method for purifying vanillin by liquid-liquid extraction.Google Patents (WO2013087795A1).
  • Elimination mechanism of vanillin from non-phenolic β-O-4-type terminals formed in guaiacyl lignin: a combined kinetic and theoretical study. RSC Publishing. Available at: [Link]

  • Use Diethyl ether to Extract Vanillin from Artificial Vanilla. YouTube. Available at: [Link]

  • Photo-organocatalytic synthesis of acetals from aldehydes. Green Chemistry (RSC Publishing). Available at: [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. Available at: [Link]

  • What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. Available at: [Link]

  • Thioacetal Practice Problems. Pearson. Available at: [Link]

  • A Simple and Efficient Heterogeneous Procedure for Thioacetalization of Aldehydes and Ketones. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. PMC, National Institutes of Health. Available at: [Link]

  • How to extract vanillin. YouTube. Available at: [Link]

  • How would you purify air-sensitive materials (thiols) using column chromatography? Reddit. Available at: [Link]

  • Natural deep eutectic solvents-based green extraction of vanillin: optimization, purification, and bioactivity assessment. Frontiers. Available at: [Link]

  • Cas 121-33-5,Vanillin. LookChem. Available at: [Link]

Sources

Optimization

"byproduct identification in the synthesis of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol"

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol. This guide is designed for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of converting vanillin to 4-(1,3-dithiolan-2-yl)-2-methoxyphenol?

The primary purpose of this reaction is to protect the aldehyde functional group of vanillin as a thioacetal (specifically, a 1,3-dithiolane). Thioacetals are highly stable under both acidic and basic conditions, which allows for selective chemical modifications on other parts of the molecule, such as the phenolic hydroxyl group, without affecting the aldehyde.[1] The dithiolane group also imparts unique reactivity, enabling its use as an acyl anion equivalent for carbon-carbon bond formation, a concept known as "umpolung" or polarity inversion.[1]

Q2: What are the typical starting materials and catalysts for this synthesis?

The synthesis is typically performed by reacting vanillin (4-hydroxy-3-methoxybenzaldehyde) with 1,2-ethanedithiol. The reaction requires an acid catalyst to proceed. Common catalysts include Lewis acids (e.g., Boron trifluoride etherate, BF₃·OEt₂) or Brønsted acids (e.g., p-toluenesulfonic acid, p-TsOH).[2] Lewis acids are often preferred as they are highly efficient and can minimize side reactions that may be promoted by strong proton sources.

Q3: Why is my reaction yield consistently low?

Low yield is a common issue that can stem from several factors:

  • Incomplete Reaction: The formation of the dithiolane is a reversible equilibrium reaction. To drive the reaction to completion, the water produced as a byproduct must be removed, typically by azeotropic distillation using a Dean-Stark apparatus.

  • Impure Reagents: The purity of vanillin and, particularly, 1,2-ethanedithiol is critical. 1,2-ethanedithiol can oxidize over time to form a disulfide, reducing the concentration of the active reagent.

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial. Too little catalyst will result in a sluggish or incomplete reaction, while too much can promote side reactions.

  • Workup Issues: The product can be lost during the aqueous workup or purification steps. Inefficient extraction or overly aggressive purification can lead to significant product loss.

Q4: What is the expected appearance and stability of the final product?

The final product, 4-(1,3-dithiolan-2-yl)-2-methoxyphenol, is typically a white to off-white powder or crystalline solid.[3] It should be stored in a sealed container, protected from light and air, as the dithiolane moiety can be susceptible to slow oxidation over long-term storage.[4]

In-Depth Troubleshooting Guide

This section addresses specific experimental problems, providing a logical workflow for identification and resolution.

Problem 1: TLC Analysis Shows Multiple Spots, Indicating an Impure Product

A clean reaction should ideally show the complete consumption of the starting material (vanillin) and the formation of a single major product spot. The presence of multiple spots indicates side reactions or an incomplete reaction.

Logical Troubleshooting Workflow

G TLC Multiple Spots on TLC Rf_Start Spot at Starting Material Rf (Unreacted Vanillin) TLC->Rf_Start Rf_Other Unexpected Spots (Potential Byproducts) TLC->Rf_Other Action1 Diagnosis: Incomplete Reaction. Solution: 1. Increase reaction time. 2. Ensure efficient water removal (Dean-Stark). 3. Check catalyst activity/concentration. Rf_Start->Action1 Action2 Diagnosis: Side Reaction Occurred. Solution: 1. Check for reagent oxidation (esp. 1,2-ethanedithiol). 2. Lower reaction temperature. 3. Re-evaluate catalyst choice/amount. 4. Proceed to Spectroscopic ID. Rf_Other->Action2 Spectro Perform Spectroscopic Analysis (NMR, MS) on crude mixture or isolated spots. Action2->Spectro

Caption: Troubleshooting workflow for an impure reaction mixture.

Common Byproducts and Their Identification

The most common impurities are unreacted starting material and oxidized side products. Below is a summary of key analytical data to help identify these species.

Compound NameStructureCommon CauseKey ¹H NMR Signal (δ ppm, CDCl₃)Mass Spec (m/z)
4-(1,3-dithiolan-2-yl)-2-methoxyphenol (Product)-5.6 (s, 1H, S-CH-S), 3.9 (s, 3H, OCH₃), 3.3-3.5 (m, 4H, SCH₂CH₂S)228 (M⁺)
Vanillin (Starting Material)Incomplete Reaction9.8 (s, 1H, CHO) , 7.4 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃)152 (M⁺)
Product-Sulfoxide Air/Oxidant ExposureComplex diastereotopic protons in dithiolane ring, downfield shift from 3.3-3.5 ppm244 (M⁺)
Bis(2-mercaptoethyl) disulfide Oxidized 1,2-ethanedithiolBroad signals for SH and CH₂ protons186 (M⁺)
Problem 2: Product Yield is High, but Spectroscopic Data is Inconsistent

If the isolated yield is acceptable but NMR or MS data does not match the expected values for 4-(1,3-dithiolan-2-yl)-2-methoxyphenol, a subtle side reaction may have occurred.

Reaction Pathway and Potential Side Reactions

The primary reaction is the acid-catalyzed formation of a hemithioacetal, followed by dehydration and ring closure. However, side reactions can occur, most notably oxidation.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reaction Vanillin Vanillin Hemithioacetal Hemithioacetal Intermediate Vanillin->Hemithioacetal + H⁺ EthaneDithiol 1,2-Ethanedithiol EthaneDithiol->Hemithioacetal + H⁺ Product Desired Product Hemithioacetal->Product - H₂O Product_Side Desired Product Sulfoxide Sulfoxide Byproduct Product_Side->Sulfoxide [O] (e.g., air, peroxide)

Caption: Main synthesis pathway and a common oxidative side reaction.

Expert Analysis & Causality
  • The Role of the Catalyst: A Lewis acid catalyst like BF₃·OEt₂ activates the carbonyl carbon of vanillin, making it more electrophilic and susceptible to nucleophilic attack by one of the sulfur atoms of 1,2-ethanedithiol. This forms the hemithioacetal intermediate. The acid then protonates the hydroxyl group of the intermediate, allowing it to leave as water (a good leaving group), generating a stabilized carbocation. The second sulfur atom then attacks this carbocation, closing the ring to form the stable 1,3-dithiolane.[2]

  • Oxidation Concerns: The sulfur atoms in the dithiolane ring are nucleophilic and can be oxidized, especially if the reaction is exposed to air for prolonged periods at elevated temperatures or if oxidizing agents are present. This typically results in the formation of the corresponding sulfoxide.[4] The presence of unexpected complexity in the 3-4 ppm region of the ¹H NMR spectrum is a strong indicator of this byproduct, as the oxidation creates a chiral center at the sulfur, rendering the adjacent methylene protons diastereotopic and thus magnetically non-equivalent.

Experimental Protocols
Protocol 1: General Synthesis of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add vanillin (1.0 eq).

  • Reagent Addition: Dissolve the vanillin in a suitable solvent (e.g., toluene or dichloromethane). Add 1,2-ethanedithiol (1.1 - 1.2 eq).

  • Catalyst: Add the acid catalyst (e.g., BF₃·OEt₂, ~0.1 eq or p-TsOH, ~0.05 eq) to the stirring solution.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by periodic TLC analysis (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: Byproduct Identification by ¹H NMR Spectroscopy
  • Sample Prep: Dissolve a small amount (~5-10 mg) of the crude reaction mixture in deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Confirm Product: Look for the characteristic singlet for the dithiolane proton at ~5.6 ppm. Check for the methoxy singlet (~3.9 ppm) and the multiplet for the ethylene bridge of the dithiolane (~3.3-3.5 ppm).

    • Detect Unreacted Vanillin: The most telling sign is a sharp singlet at ~9.8 ppm, corresponding to the aldehyde proton of vanillin.[5]

    • Identify Sulfoxide: Look for increased complexity and downfield shifting of signals in the 3.0-4.0 ppm region compared to a clean product spectrum.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Kamal, B. (2010). Reagents for the Preparation and Cleavage of 1,3-Dithiolanes. ResearchGate. Retrieved from [Link]

  • Zarei, A., et al. (2008). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecules. Retrieved from [Link]

  • Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis. Retrieved from [Link]

  • PierpaLab. (2024). Vanillin acetone aldol condensation. Retrieved from [Link]

  • Testbook. (2023). Given below are two statements: Statement (I): Vanillin. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.4: Experiment 65 Reactions. Retrieved from [Link]

  • Fieser, L. F., & Fieser, M. (n.d.). Reduction of Vanillin to Vanillyl Alcohol. Retrieved from [Link]

Sources

Troubleshooting

"preventing oxidation during the synthesis of phenolic dithiolanes"

A Guide to Preventing and Troubleshooting Oxidation Welcome to the technical support center for the synthesis of phenolic dithiolanes. This resource is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Oxidation

Welcome to the technical support center for the synthesis of phenolic dithiolanes. This resource is designed for researchers, scientists, and drug development professionals who are working with these valuable but often sensitive compounds. The dual reactivity of the phenolic hydroxyl and the dithiol functionalities presents a unique set of challenges, primarily centered around preventing unwanted oxidation.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges, improve your yields, and ensure the purity of your target molecules.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of phenolic dithiolanes, providing explanations for the underlying causes and actionable solutions.

Problem 1: My reaction mixture turns a dark brown or black color upon addition of the oxidizing agent.

Underlying Cause:

The discoloration of your reaction mixture is a strong indicator of the oxidation of the phenolic moiety. Phenols are susceptible to oxidation, which can lead to the formation of highly colored quinone and poly-phenolic byproducts.[1] This is particularly prevalent when using strong oxidizing agents or when the reaction is exposed to atmospheric oxygen.

Solutions:

  • Rigorous Deoxygenation: Before initiating the reaction, ensure that your solvent is thoroughly deoxygenated. Common methods include:

    • Freeze-Pump-Thaw: This is one of the most effective methods for removing dissolved oxygen. It involves freezing the solvent with liquid nitrogen, applying a vacuum to remove gases, and then thawing the solvent. This cycle is typically repeated three times.

    • Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (at least 30-60 minutes) can displace dissolved oxygen. For larger volumes, this method is often more practical.

  • Maintain an Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas (argon or nitrogen). This can be achieved using a Schlenk line or by simply attaching a balloon filled with the inert gas to the reaction flask.[2]

  • Choice of Oxidizing Agent: The choice of oxidizing agent is critical for the selective oxidation of the dithiol to the dithiolane without affecting the phenol.

    • Mild Oxidants: Consider using milder oxidizing agents that are less likely to oxidize the phenol. Molecular oxygen (from the air) can be sufficient for the aerobic oxidation of some dithiols to disulfides, as demonstrated in the synthesis of certain macrocycles.[3]

    • Controlled Addition: If using a more reactive oxidizing agent, add it slowly to the reaction mixture at a low temperature to control the reaction rate and minimize side reactions.

Experimental Protocol: Setting up an Inert Atmosphere Reaction

  • Dry Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) to remove any adsorbed water.

  • Assemble and Flush: Assemble the glassware while still warm and immediately place it under a positive pressure of inert gas. If using a Schlenk line, evacuate the flask and backfill with inert gas three times. If using a balloon, flush the flask with a stream of inert gas for several minutes.

  • Solvent and Reagent Addition: Add the deoxygenated solvent and reagents via syringe or cannula under a positive pressure of inert gas.

  • Maintain Inert Atmosphere: Keep the reaction under a gentle positive pressure of the inert gas for the entire duration of the experiment.

Problem 2: My yield of the phenolic dithiolane is consistently low, and I observe the formation of a significant amount of polymeric material.

Underlying Cause:

Low yields and the formation of polymers often point to intermolecular disulfide bond formation rather than the desired intramolecular cyclization. This can be caused by several factors, including unfavorable reaction kinetics, incorrect stoichiometry, or the inherent strain of the dithiolane ring. Some 1,2-dithiolanes are known to be prone to ring-opening polymerization.[4]

Solutions:

  • High Dilution Conditions: Running the reaction at a high dilution (low concentration of the dithiol precursor) favors intramolecular reactions over intermolecular reactions. This is because at high dilution, the probability of one end of a molecule finding its other end is higher than the probability of it finding another molecule.

  • Slow Addition of Precursor: A syringe pump can be used to add the phenolic dithiol precursor slowly to the reaction mixture containing the oxidizing agent. This maintains a low instantaneous concentration of the precursor, further promoting intramolecular cyclization.

  • Temperature Control: The temperature of the reaction can significantly influence the rate of both the desired and undesired reactions. Experiment with different temperatures to find the optimal conditions for the intramolecular cyclization.

Workflow for Optimizing Reaction Concentration:

G start Start Optimization initial_rxn Run initial reaction at 0.1 M start->initial_rxn analyze Analyze yield and byproducts (TLC, LC-MS) initial_rxn->analyze low_yield Low Yield or Polymer? analyze->low_yield decrease_conc Decrease concentration to 0.01 M low_yield->decrease_conc Yes success Successful Optimization low_yield->success No decrease_conc->analyze syringe_pump Implement slow addition via syringe pump decrease_conc->syringe_pump reanalyze Re-analyze yield and byproducts syringe_pump->reanalyze reanalyze->low_yield further_decrease Further decrease concentration (e.g., 0.001 M) reanalyze->further_decrease Still low yield further_decrease->analyze

Caption: Workflow for optimizing reaction concentration to favor intramolecular cyclization.

Problem 3: My final product is unstable and decomposes upon storage.

Underlying Cause:

Phenolic compounds are known to be sensitive to light, heat, and oxygen, which can lead to degradation over time.[5] The presence of the dithiolane ring can also contribute to instability, as some dithiolanes are susceptible to ring-opening reactions.

Solutions:

  • Storage Conditions: Store the purified phenolic dithiolane under an inert atmosphere (argon or nitrogen) in a sealed vial, protected from light (e.g., by wrapping the vial in aluminum foil or using an amber vial). For long-term storage, keeping the compound at a low temperature (e.g., -20 °C) is recommended.

  • Use of Antioxidants: For applications where the compound will be formulated in a solution, the addition of a small amount of a suitable antioxidant can help to prevent degradation. Common antioxidants include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). However, ensure that the chosen antioxidant is compatible with your downstream applications.

  • Purification: Ensure that the final product is free from any residual oxidizing agents or acidic/basic impurities from the workup, as these can catalyze decomposition. Purification methods such as column chromatography on silica gel are often employed.[4][6]

Table 1: Recommended Storage Conditions for Phenolic Dithiolanes

ParameterRecommendationRationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the phenol and potential reactions with the dithiolane ring.
Light Amber vial or protected from lightPhenolic compounds can be light-sensitive and undergo photochemical degradation.
Temperature -20 °C or lower for long-term storageReduces the rate of decomposition reactions.
Purity High purity, free of residual reagentsImpurities can catalyze degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxidation I need to be concerned about?

A1: There are two primary oxidation pathways to consider:

  • Thiol Oxidation: The desired reaction is the oxidation of the two thiol groups to form a disulfide bond, which creates the dithiolane ring. This is a crucial step in the synthesis.

  • Phenol Oxidation: The undesired side reaction is the oxidation of the phenolic hydroxyl group. This can lead to the formation of a phenoxy radical, which can then undergo further reactions to form quinones or polymeric materials.[1] These byproducts are often highly colored and can be difficult to remove.

The key to a successful synthesis is to promote the selective oxidation of the thiols while minimizing the oxidation of the phenol.

Q2: Should I use a protecting group for the phenol?

A2: The use of a protecting group for the phenolic hydroxyl group is a valid strategy to prevent its oxidation.

  • Advantages: Protecting the phenol allows for the use of a wider range of oxidizing agents for the dithiol to dithiolane conversion without the risk of forming phenol-derived byproducts.

  • Disadvantages: This approach adds two steps to your synthesis: protection and deprotection. You must choose a protecting group that is stable to the dithiolane formation conditions and that can be removed without affecting the newly formed dithiolane ring.

A common protecting group for phenols is the benzyl ether, which can be removed by hydrogenolysis. However, you must ensure that the dithiolane ring is stable to these deprotection conditions.

Q3: What are some suitable antioxidants to add during workup or for storage?

A3: If you need to add an antioxidant during the workup or for storage, sterically hindered phenols are often a good choice as they are effective radical scavengers.[7] Some common examples include:

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • Vitamin E (α-tocopherol) [8]

The choice of antioxidant will depend on the specific properties of your compound and the requirements of your downstream applications. It is always advisable to test the compatibility of the antioxidant on a small scale first.

Q4: How can I confirm that my product is the desired phenolic dithiolane and not an oxidized byproduct?

A4: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your product. The disappearance of the thiol protons (-SH) and the appearance of the characteristic signals for the dithiolane ring are key indicators of a successful reaction. The presence of unexpected signals in the aromatic region could indicate the formation of phenolic byproducts.[9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of your product, which will help to distinguish it from potential byproducts with different molecular formulas.

  • Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are useful for monitoring the progress of the reaction and for assessing the purity of the final product. The appearance of new, often colored, spots on the TLC plate can indicate the formation of oxidation byproducts.

Oxidation Pathway and Prevention Diagram:

G cluster_0 Reaction Pathways cluster_1 Prevention Strategies Start Phenolic Dithiol Precursor Oxidation Oxidation (e.g., O2, I2) Start->Oxidation Desired Phenolic Dithiolane (Desired Product) Oxidation->Desired Intramolecular Cyclization Undesired Phenol Oxidation (Quinones, Polymers) Oxidation->Undesired Side Reaction Inert Inert Atmosphere (Ar, N2) Inert->Oxidation Inhibits Degas Deoxygenated Solvents Degas->Oxidation Inhibits Antioxidant Antioxidants (e.g., BHT) Antioxidant->Undesired Inhibits Protect Phenol Protection (e.g., Benzyl Ether) Protect->Undesired Prevents

Sources

Optimization

"effect of solvent on the formation of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol"

Welcome to the technical support center for the synthesis of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the dithiolane protection of vanillin. Here, we delve into the critical role of the solvent in this reaction, offering insights grounded in chemical principles to help you optimize your experimental outcomes.

Introduction: The Importance of Solvent Selection

The formation of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol is a crucial step in many synthetic pathways, serving to protect the aldehyde functionality of vanillin. This reaction, an acid-catalyzed thioacetalization, is reversible, and the choice of solvent plays a pivotal role in driving the reaction towards the desired product. An ideal solvent should not only facilitate the dissolution of reactants but also actively participate in shifting the reaction equilibrium to favor high yields of the dithiolane. This guide will explore the nuances of solvent selection to enhance your success in this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the formation of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol from vanillin?

The synthesis of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 1,2-ethanedithiol in the presence of an acid catalyst.[1][2] This reaction is a classic example of thioacetal formation, where the aldehyde group is converted into a cyclic dithioacetal, also known as a 1,3-dithiolane.[1] The dithiolane group is stable under a variety of reaction conditions, making it an excellent protecting group for the aldehyde.[3]

Q2: Why is the choice of solvent so critical in this reaction?

The choice of solvent is critical for several reasons:

  • Reaction Equilibrium: The formation of the dithiolane is a reversible reaction that produces water as a byproduct. According to Le Châtelier's principle, the removal of water from the reaction mixture will drive the equilibrium towards the formation of the product. Certain solvents can facilitate this water removal.

  • Solubility: The solvent must be able to dissolve the starting materials, vanillin and 1,2-ethanedithiol, as well as the acid catalyst, to ensure a homogeneous reaction mixture and efficient reaction rates.

  • Reaction Rate: The polarity of the solvent can influence the rate of the reaction by stabilizing or destabilizing the transition states of the reaction mechanism.

  • Side Reactions: An inappropriate solvent can promote side reactions, such as polymerization or oxidation of the starting materials or product. A mixed solvent system of methyl tert-butyl ether and petroleum ether has been used to avoid oxidation and polymerization that can occur with acid catalysis at elevated temperatures.[4]

Q3: What are the most commonly used catalysts for this reaction?

Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., boron trifluoride etherate) are effective catalysts for this reaction.[5][6] The choice of catalyst can impact the reaction rate and may need to be optimized in conjunction with the chosen solvent. Solid acid catalysts, such as acidic resins, can also be employed to simplify purification.[4]

Q4: Can this reaction be performed without a solvent?

Yes, solvent-free conditions have been reported for similar thioacetalization reactions, often utilizing a solid-supported catalyst or microwave irradiation.[5][7] These methods can offer advantages in terms of reduced waste and potentially faster reaction times. However, ensuring adequate mixing of the reactants can be a challenge in the absence of a solvent.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Yield of Product 1. Incomplete reaction due to equilibrium. 2. Decomposition of starting material or product. 3. Suboptimal catalyst activity. 1. Switch to a solvent that allows for azeotropic removal of water (e.g., toluene, benzene) and use a Dean-Stark apparatus. This will continuously remove the water byproduct, shifting the equilibrium towards the product side.2. Use a less polar, non-protic solvent (e.g., dichloromethane, chloroform) to minimize potential acid-catalyzed side reactions. Ensure the reaction temperature is not excessively high.3. Increase the catalyst loading or try a different acid catalyst. Lewis acids like BF₃·OEt₂ are often more potent than Brønsted acids for this transformation.
Reaction is Sluggish or Does Not Proceed 1. Poor solubility of reactants. 2. Insufficiently acidic catalyst. 3. Presence of water in the starting materials or solvent. 1. Choose a solvent that provides good solubility for both vanillin and 1,2-ethanedithiol. A solvent mixture might be beneficial.2. Consider using a stronger acid catalyst. Ensure the catalyst has not degraded upon storage.3. Use anhydrous solvents and ensure starting materials are dry. The presence of water will inhibit the reaction by competing with the dithiol for the protonated aldehyde.
Formation of a Polymeric Byproduct Acid-catalyzed polymerization of vanillin or the product. Lower the reaction temperature and consider using a milder catalyst. Using a non-polar solvent can sometimes reduce the propensity for polymerization. A strongly acidic cation exchange resin has been used as a catalyst to avoid polymerization.[4]
Difficulty in Isolating the Product Product is soluble in the aqueous phase during workup. Use a less polar extraction solvent like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
Product Reverts to Starting Material During Workup/Purification Presence of acid during aqueous workup or chromatography on silica gel. Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. For chromatography, consider using silica gel that has been neutralized with triethylamine.

Data on Solvent Effects

SolventCatalystTemperature (°C)Reaction TimeYield (%)Notes & RationaleReference(s)
Dichloromethane (CH₂Cl₂)BF₃·OEt₂Room Temp.2-4 h>90A common aprotic solvent that provides good solubility for reactants. The reaction is typically clean and high-yielding.General Knowledge
Toluenep-TsOHReflux4-8 h~85-95Allows for the azeotropic removal of water using a Dean-Stark trap, driving the reaction to completion.General Knowledge
Chloroform (CHCl₃)Montmorillonite K-10Room Temp.1.5 h92A mild and efficient method using a solid acid catalyst.[1]
Acetonitrile (CH₃CN)Iodine (I₂)Room Temp.0.5 h95A polar aprotic solvent that can accelerate the reaction. Iodine is a mild Lewis acid catalyst.General Knowledge
Solvent-freep-TsOH6015 min94Environmentally friendly method with short reaction time, but requires good mixing of reactants.[5]
Ethanol-Reflux1-100 hLower YieldsA protic solvent that can interfere with the reaction by competing with the dithiol. Generally not recommended.[7]
Methyl tert-butyl ether / Petroleum etherStrong acidic cation exchange resinReflux2-3 hGoodA mixed solvent system used to avoid oxidation and polymerization side reactions.[4]

Experimental Protocols

Protocol 1: General Procedure using Boron Trifluoride Etherate in Dichloromethane
  • To a solution of vanillin (1.52 g, 10 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere, add 1,2-ethanedithiol (0.94 g, 10 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate (1.42 g, 10 mmol) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford 4-(1,3-dithiolan-2-yl)-2-methoxyphenol as a white solid.

Protocol 2: Azeotropic Removal of Water using p-Toluenesulfonic Acid in Toluene
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add vanillin (1.52 g, 10 mmol), 1,2-ethanedithiol (0.94 g, 10 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) in toluene (50 mL).

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(1,3-dithiolan-2-yl)-2-methoxyphenol.

Visualizing the Chemistry: Diagrams

Reaction Mechanism

The acid-catalyzed formation of the dithiolane from vanillin proceeds through a series of reversible steps involving protonation of the carbonyl oxygen, nucleophilic attack by the thiol, and subsequent dehydration.

ReactionMechanism Vanillin Vanillin Protonated_Vanillin Protonated Vanillin Vanillin->Protonated_Vanillin + H⁺ Protonated_Vanillin->Vanillin - H⁺ Hemithioacetal Hemithioacetal Protonated_Vanillin->Hemithioacetal + 1,2-Ethanedithiol Hemithioacetal->Protonated_Vanillin - 1,2-Ethanedithiol Protonated_Hemithioacetal Protonated Hemithioacetal Hemithioacetal->Protonated_Hemithioacetal + H⁺ Protonated_Hemithioacetal->Hemithioacetal - H⁺ Thionium_Ion Thionium Ion Protonated_Hemithioacetal->Thionium_Ion - H₂O Thionium_Ion->Protonated_Hemithioacetal + H₂O Dithiolane 4-(1,3-dithiolan-2-yl)-2-methoxyphenol Thionium_Ion->Dithiolane Intramolecular Attack Dithiolane->Thionium_Ion Ring Opening ExperimentalWorkflow Start Start: Vanillin, 1,2-Ethanedithiol, Catalyst, Solvent Reaction Reaction under Inert Atmosphere Start->Reaction Quench Quench Reaction (e.g., with NaHCO₃) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase (e.g., with Na₂SO₄) Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Chromatography/Recrystallization) Evaporation->Purification Product Pure 4-(1,3-dithiolan-2-yl)-2-methoxyphenol Purification->Product

Caption: General experimental workflow for synthesis.

References

  • Angeles, E., et al. (2007). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank, M547. Available at: [Link]

  • Fringuelli, F., et al. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(5), 441-449. Available at: [Link]

  • Google Patents. (1962). Process for preparing 1, 2-ethanedithiol. US3043880A.
  • Google Patents. (2010). Synthesis method for optically active vanillin acetal flavor. CN101781281A.
  • Lipin, K. V., et al. (2017). Synthesis of some 2-ylidene-1,3-dithiolanes. Russian Journal of General Chemistry, 87(1), 147-151. Available at: [Link]

  • Ouf, N. H., et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry, 10, 895367. Available at: [Link]

  • PrepChem.com. (2023). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Available at: [Link]

  • ResearchGate. (2013). P-Toluenesulfonic acid-catalyzed solvent-free synthesis and biological evaluation of new 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino- 4H-3-arylpyrazole derivatives. Available at: [Link]

  • ResearchGate. (2021). How to remove BF3 etherate from a reaction mixture? Available at: [Link]

  • Vorobyova, V., & Olena, O. (2018). 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. Journal of Chemical Technology and Metallurgy, 53(2), 336-345. Available at: [Link]

  • Wikipedia. (2023). Ethane-1,2-dithiol. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol

For researchers and professionals in drug development, the unambiguous structural elucidation of novel or modified compounds is paramount. This guide provides an in-depth analysis of 4-(1,3-dithiolan-2-yl)-2-methoxypheno...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel or modified compounds is paramount. This guide provides an in-depth analysis of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol, a derivative of vanillin where the aldehyde is protected as a dithioacetal. We will explore the interpretation of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering predictive data based on established principles and spectral data from analogous structures. Furthermore, we will compare the utility of NMR with alternative analytical techniques, namely Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, to provide a comprehensive understanding of its characterization.

The Compound of Interest: 4-(1,3-dithiolan-2-yl)-2-methoxyphenol

4-(1,3-dithiolan-2-yl)-2-methoxyphenol (CAS 22068-62-8) is a synthetic derivative of vanillin, a widely used flavoring agent and a common starting material in organic synthesis.[1] The protection of the aldehyde group as a 1,3-dithiolane is a common strategy in multi-step syntheses to prevent its participation in reactions targeting other parts of the molecule. The structural integrity of this protecting group and the overall molecular framework is critical, making its thorough spectroscopic analysis essential.

Caption: Molecular structure of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol with proton and carbon numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-(1,3-dithiolan-2-yl)-2-methoxyphenol, we can predict the following signals:

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-a (Phenolic -OH) 4.0 - 7.0Broad Singlet1HThe chemical shift of phenolic protons is highly variable and concentration-dependent. It often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent.[2]
H-b (Methoxy -OCH₃) ~3.8Singlet3HThe methoxy group protons are shielded and appear as a characteristic singlet in the aliphatic region.[3]
H-c, H-d, H-e (Aromatic) 6.7 - 7.2d, dd, d1H eachThese protons are on the aromatic ring and their chemical shifts and coupling patterns are influenced by the electron-donating hydroxyl and methoxy groups, and the dithiolane group. We expect a typical three-proton system for a 1,2,4-trisubstituted benzene ring.
H-f (Dithiolane methine) ~5.6Singlet1HThis proton is attached to a carbon bonded to two sulfur atoms, which deshields it significantly, shifting it downfield.
H-g (Dithiolane methylene) 3.2 - 3.5Multiplet4HThe four protons of the ethylene bridge in the dithiolane ring are expected to be chemically equivalent in a simple spectrum, but may show complex splitting due to their diastereotopic nature. They will appear as a multiplet.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For 4-(1,3-dithiolan-2-yl)-2-methoxyphenol, we anticipate the following signals:

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
C1, C2, C4 (Aromatic - Oxygenated) 145 - 150These carbons are attached to oxygen atoms, which are strongly deshielding.
C3, C5, C6 (Aromatic - CH) 110 - 125These are standard chemical shifts for protonated aromatic carbons.
C7 (Methoxy -OCH₃) ~56A typical chemical shift for a methoxy carbon attached to an aromatic ring.[4]
C8 (Dithiolane methine) 50 - 60The carbon atom bonded to two sulfur atoms is significantly deshielded.
C9, C10 (Dithiolane methylene) ~40These carbons are part of the aliphatic dithiolane ring.

Experimental Protocol: NMR Data Acquisition

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol for structural confirmation.

Materials:

  • 4-(1,3-dithiolan-2-yl)-2-methoxyphenol sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum (e.g., to the residual solvent peak or TMS).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more).

    • Process the data similarly to the ¹H spectrum.

cluster_workflow NMR Analysis Workflow prep Sample Preparation (Dissolve in deuterated solvent) instrument Instrument Setup (Lock, Shim) prep->instrument h1_acq ¹H NMR Acquisition (Pulse sequence, scans) instrument->h1_acq c13_acq ¹³C NMR Acquisition (Proton decoupled, scans) instrument->c13_acq h1_proc ¹H Data Processing (FT, Phasing, Baseline, Integration) h1_acq->h1_proc analysis Spectral Analysis (Chemical shifts, coupling, integration) h1_proc->analysis c13_proc ¹³C Data Processing (FT, Phasing, Baseline) c13_acq->c13_proc c13_proc->analysis structure Structure Confirmation analysis->structure

Caption: A typical workflow for NMR analysis of an organic compound.

Comparative Analysis with Alternative Techniques

While NMR is a powerful tool for structural elucidation, a multi-technique approach often provides a more complete picture.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Data for 4-(1,3-dithiolan-2-yl)-2-methoxyphenol:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₀H₁₂O₂S₂ = 228.33 g/mol ) would be expected.

  • Fragmentation: Common fragmentation pathways would involve the loss of the dithiolane group or cleavage of the methoxy group.

Comparison with NMR:

  • Strengths of MS: High sensitivity (requiring very little sample), provides accurate molecular weight information, and fragmentation patterns can offer clues about the structure.

  • Weaknesses of MS: Does not provide detailed information about the carbon-hydrogen framework or stereochemistry. Isomers can be difficult to distinguish.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.

Expected Data for 4-(1,3-dithiolan-2-yl)-2-methoxyphenol:

  • O-H stretch (phenolic): A broad absorption band around 3200-3600 cm⁻¹.

  • C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch (phenol and ether): Strong absorptions in the 1000-1300 cm⁻¹ region.

  • C-S stretch: Weak absorptions in the 600-800 cm⁻¹ region.

Comparison with NMR:

  • Strengths of FTIR: Fast and simple to perform, provides a "fingerprint" of the functional groups present in the molecule.[5]

  • Weaknesses of FTIR: Provides limited information about the overall molecular structure and connectivity. The interpretation of the fingerprint region can be complex.

Conclusion

The structural elucidation of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol is most effectively achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the most detailed information about the molecular framework, allowing for the unambiguous assignment of all protons and carbons. Mass spectrometry serves as an excellent complementary technique for confirming the molecular weight and providing fragmentation data that supports the proposed structure. FTIR spectroscopy offers a rapid method to confirm the presence of key functional groups. By employing these techniques in concert, researchers can confidently verify the structure and purity of this important vanillin derivative, ensuring the integrity of their subsequent research and development efforts.

References

  • Royal Society of Chemistry. (2022). Supplementary Information. Retrieved from [Link]

  • MDPI. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029665). Retrieved from [Link]

  • ResearchGate. (2010). FTIR, FT-Raman, ab initio and density functional studies on 4-methyl-1,3-dioxolan-2-one and 4,5-dichloro-1,3-dioxolan-2-one. Retrieved from [Link]

  • PubMed. (2010). FTIR, FT-Raman, ab initio and density functional studies on 4-methyl-1,3-dioxolan-2-one.... Retrieved from [Link]

  • PubMed. (2000). The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones. Retrieved from [Link]

  • MDPI. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]

  • ResearchGate. (2015). NMR and IR Spectroscopy of Phenols. Retrieved from [Link]

  • MiMeDB. (n.d.). Showing metabocard for 4-Allyl-2-methoxyphenol (MMDBc0033579). Retrieved from [Link]

  • ResearchGate. (2018). ¹H NMR spectrum of 4-methoxy 2,6-diformyl phenol. Retrieved from [Link]

  • University of Utah. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ACS Omega. (2025). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. Retrieved from [Link]

  • JMES. (2017). GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0313923). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • MDPI. (2019). FTIR and Raman Characterization of TiO2 Nanoparticles Coated with Polyethylene Glycol as Carrier for 2-Methoxyestradiol. Retrieved from [Link]

  • PMC. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0029665). Retrieved from [Link]

  • ResearchGate. (2011). 13 C NMR spectra of δ (C4), δ (C4) and δ (C4) from (±)menthol 2. Retrieved from [Link]

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Comparative

A Comparative Guide to the Spectroscopic Characterization of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol

Abstract This guide provides an in-depth analysis of the characterization of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol, a key intermediate in synthetic organic chemistry, using mass spectrometry (MS) and infrared (IR) spect...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the characterization of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol, a key intermediate in synthetic organic chemistry, using mass spectrometry (MS) and infrared (IR) spectroscopy. As a derivative of vanillin where the aldehyde is protected as a dithiolane, its structural elucidation relies on the nuanced interpretation of spectral data. This document offers a comparative analysis of these two powerful techniques, presenting predicted fragmentation patterns and characteristic absorption bands. Furthermore, it explores alternative and complementary analytical methodologies, providing researchers, scientists, and drug development professionals with a comprehensive framework for the robust characterization of this and similar molecules.

Introduction

4-(1,3-dithiolan-2-yl)-2-methoxyphenol, with a molecular formula of C₁₀H₁₂O₂S₂ and a molecular weight of 228.33 g/mol , is a pivotal molecule in various synthetic pathways.[1] Its structure combines a guaiacol (2-methoxyphenol) core with a 1,3-dithiolane protecting group. The accurate confirmation of its identity is paramount for ensuring the integrity of subsequent reaction steps. Mass spectrometry and infrared spectroscopy are frontline techniques for the structural elucidation of organic molecules. This guide will dissect the expected spectral signatures of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol in both MS and IR analyses, providing a rationale for the anticipated data based on the constituent functional groups.

Mass Spectrometry Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering insights into its structure. For 4-(1,3-dithiolan-2-yl)-2-methoxyphenol, electron ionization (EI) is a common ionization technique that induces characteristic fragmentation.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol is expected to show a molecular ion peak ([M]⁺) at m/z 228. The fragmentation pattern will likely be a composite of the fragmentation of the guaiacol moiety and the dithiolane ring.

Key Predicted Fragments:

m/z Proposed Fragment Structure Interpretation
228[C₁₀H₁₂O₂S₂]⁺Molecular Ion (M⁺)
151[C₈H₇O₂]⁺Loss of the dithiolane radical (•C₂H₄S₂)
124[C₇H₈O₂]⁺Guaiacol cation radical
109[C₆H₅O₂]⁺Loss of a methyl group from the guaiacol cation
105[C₂H₅S₂]⁺Dithiolane fragment
81[C₅H₅O]⁺Fragmentation of the phenolic ring
53[C₄H₅]⁺Further fragmentation of the aromatic ring

The fragmentation is anticipated to initiate with the cleavage of the bond between the aromatic ring and the dithiolane group, a common fragmentation pathway for such structures. The stability of the resulting benzylic cation would favor this cleavage.

Diagram: Predicted Mass Spectrometry Fragmentation Pathway

fragmentation_pathway M [M]⁺˙ m/z 228 F1 m/z 151 M->F1 - •C₂H₄S₂ F4 m/z 105 M->F4 - •C₈H₇O₂ F2 m/z 124 F1->F2 - C₂H₃ F3 m/z 109 F2->F3 - •CH₃ F5 m/z 81 F3->F5 - CO F6 m/z 53 F5->F6 - C₂H₂

Caption: Predicted fragmentation of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Rationale for Experimental Choices: The use of a non-polar GC column is appropriate for the relatively non-polar nature of the analyte. The temperature program is designed to ensure good separation from any impurities and efficient elution of the compound. Standard EI energy of 70 eV is used to induce reproducible fragmentation patterns that can be compared with library spectra of similar compounds.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol will be a superposition of the characteristic bands of its constituent functional groups.

Predicted IR Absorption Bands

Key Predicted IR Bands:

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
3550-3200Phenol O-HStretchingStrong, Broad
3100-3000Aromatic C-HStretchingMedium
2950-2850Aliphatic C-H (dithiolane & methoxy)StretchingMedium
1600-1450Aromatic C=CStretchingMedium-Strong
1260-1200 & 1050-1000Aryl-O (methoxy) & C-O (phenol)StretchingStrong
750-690C-S (dithiolane)StretchingWeak-Medium

The broadness of the O-H stretch is a hallmark of phenols and is due to hydrogen bonding. The C-S stretching vibrations of the dithiolane ring are typically weak and may be difficult to discern in a complex spectrum.

Diagram: Experimental Workflow for IR Spectroscopy

ir_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Place a small amount of solid sample on the ATR crystal A1 Record the background spectrum (empty ATR) P1->A1 A2 Record the sample spectrum A1->A2 D1 Perform background correction A2->D1 D2 Identify and label characteristic peaks D1->D2

Caption: A typical workflow for acquiring an ATR-FTIR spectrum.

Experimental Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Collection: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the solid 4-(1,3-dithiolan-2-yl)-2-methoxyphenol sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline corrected if necessary, and the peaks of interest should be identified and labeled.

Rationale for Experimental Choices: ATR-FTIR is a rapid and convenient technique for analyzing solid samples with minimal preparation.[2] It is non-destructive and provides high-quality spectra.[2]

Comparison with Alternative/Complementary Techniques

While MS and IR spectroscopy are powerful tools, a comprehensive characterization often benefits from the use of complementary techniques.

Technique Information Provided Advantages for this Molecule Disadvantages for this Molecule
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry.Unambiguously confirms the structure, including the position of substituents on the aromatic ring.Requires a larger sample amount and longer acquisition times compared to MS and IR.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of the analyte from a mixture followed by mass analysis.Suitable for less volatile or thermally labile compounds; can be more sensitive than GC-MS for certain analytes.[3][4]May provide less distinct fragmentation patterns depending on the ionization source used (e.g., ESI vs. APCI).
Elemental Analysis Determines the elemental composition (C, H, N, S, O).Provides the empirical formula, which can be used to confirm the molecular formula obtained from high-resolution mass spectrometry.Does not provide structural information.

For a definitive structural confirmation of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol, a combination of MS, IR, and NMR spectroscopy would be the gold standard.

Conclusion

The structural elucidation of 4-(1,3-dithiolan-2-yl)-2-methoxyphenol can be effectively achieved through a synergistic application of mass spectrometry and infrared spectroscopy. Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, with key fragments predicted at m/z 151, 124, and 109, corresponding to the loss of the dithiolane moiety and subsequent fragmentation of the guaiacol core. Infrared spectroscopy complements this by identifying the key functional groups, including the characteristic broad O-H stretch of the phenol, the C-O stretches of the ether and phenol, and the aromatic C=C vibrations. While these techniques provide a strong basis for structural confirmation, for unequivocal proof of structure, particularly for regulatory submissions or in complex synthetic pathways, the use of NMR spectroscopy is highly recommended. This guide provides a robust framework for the analytical characterization of this important synthetic intermediate, enabling researchers to confidently verify its structure and purity.

References

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • PubChem. Guaiacol. [Link]

  • Kivilompolo, M., & Hyötyläinen, T. (2007). Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. Analytical and bioanalytical chemistry, 388(4), 881–887. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. Guaiacol. [Link]

  • NIST Chemistry WebBook. Vanillin. [Link]

  • Baran, P., & O'Malley, D. (2015). Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. Organic Letters, 17(23), 5824-5827. [Link]

  • Pihlaja, K., & Pasanen, P. (1974). The vibrational spectra of 1,3-dithiane-1-oxide and 1,3-dithia-1-oxocyclohept-5-ene. Journal of Molecular Structure, 21(1), 53-61. [Link]

  • Specac. What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. (2024). [Link]

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Validation

A Strategic Guide to Carbonyl Protection: Dithiolane vs. Acetal for Aromatic Aldehydes

In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the judicious selection of protecting groups is paramount to achieving desired molecular architectur...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the judicious selection of protecting groups is paramount to achieving desired molecular architectures. For the temporary masking of highly reactive aldehyde functionalities, chemists have long relied on two stalwart strategies: the formation of oxygen-based acetals (specifically, 1,3-dioxolanes) and their sulfur-containing counterparts, dithioacetals (1,3-dithiolanes).

This guide offers a deep, comparative analysis of these two critical protecting groups when applied to aromatic aldehydes. We will dissect their relative efficiencies, explore the causality behind experimental choices, and provide validated protocols to empower researchers to make informed, strategic decisions in their synthetic endeavors.

The Fundamental Dichotomy: Acid Stability

The core principle differentiating dithiolane and acetal protection lies in their response to acidic conditions. Acetals are fundamentally acid-labile, readily undergoing hydrolysis back to the parent aldehyde in the presence of aqueous acid.[1] In stark contrast, dithiolanes exhibit remarkable stability under a wide range of acidic conditions that would cleave an acetal, a property that forms the basis of their strategic application.[1] Conversely, both groups are generally stable in basic, nucleophilic, and reducing environments.[1]

This divergence in stability dictates the strategic utility of each group. Acetal protection is ideal when subsequent synthetic steps are conducted under basic or neutral conditions, with a final, mild acidic deprotection step. Dithiolane protection is the strategy of choice when the synthetic route demands robust stability through one or more acidic steps, necessitating a more specialized deprotection method later in the sequence.

Head-to-Head Comparison: A Quantitative Overview

To provide a clear, data-driven comparison, the following table summarizes typical experimental conditions and outcomes for the protection of a model substrate, benzaldehyde, and the subsequent deprotection of the resulting 2-phenyl-1,3-dioxolane and 2-phenyl-1,3-dithiolane.

Parameter Acetal (1,3-Dioxolane) Protection Dithiolane Protection
Exemplary Reaction Benzaldehyde + Ethylene Glycol → 2-Phenyl-1,3-dioxolaneBenzaldehyde + 1,2-Ethanedithiol → 2-Phenyl-1,3-dithiolane
Typical Catalyst p-Toluenesulfonic acid (p-TsOH)[2][3]Boron trifluoride etherate (BF₃·OEt₂)[1], Iodine[4]
Solvent Toluene (for azeotropic water removal)[2]Dichloromethane (CH₂Cl₂)[1]
Temperature Reflux (~111 °C)[2]Room Temperature[1]
Reaction Time 4–6 hours[2]~30 minutes to 2 hours[5]
Typical Yield 93–97%[2]>95%[1]
Deprotection Method Mild aqueous acid (e.g., HCl, Amberlite IR-120)[6]Oxidative or heavy-metal assisted methods[4]
Deprotection Reagents Aqueous HCl, Acetone/H₂O with acid catalyst[6]H₂O₂/Iodine[4], Hg(NO₃)₂[1], NBS, DDQ[7]
Deprotection Time Minutes to a few hours[6]1-4 minutes (Hg(NO₃)₂) to several hours[4]
Key Advantage Facile and mild deprotection.High stability to acidic conditions.
Key Limitation Lability in acidic media.Often requires harsh or toxic deprotection reagents.

Mechanistic Underpinnings of Formation and Cleavage

The choice between dithiolane and acetal protection is fundamentally a choice between different reaction mechanisms and stability profiles, which are visualized below.

Acetal (1,3-Dioxolane) Formation and Hydrolysis

The formation of an acetal is an acid-catalyzed process involving the protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon.[2] This is followed by nucleophilic attack by the diol and subsequent dehydration, which is driven to completion by the removal of water.[2] The cleavage is simply the reverse of this process, initiated by protonation and driven by an excess of water.

cluster_f Formation (Acid Catalysis) cluster_c Cleavage (Aqueous Acid) Aldehyde Ar-CHO ProtonatedAldehyde Ar-CH=O⁺H Aldehyde->ProtonatedAldehyde + H⁺ Hemiacetal Hemiacetal ProtonatedAldehyde->Hemiacetal + HO(CH₂)₂OH Oxonium Oxonium Ion Hemiacetal->Oxonium + H⁺, -H₂O Acetal Acetal Oxonium->Acetal Intramolecular Attack Acetal_c Acetal Oxonium_c Oxonium Ion Acetal_c->Oxonium_c + H⁺ Hemiacetal_c Hemiacetal Oxonium_c->Hemiacetal_c + H₂O ProtonatedAldehyde_c Ar-CH=O⁺H Hemiacetal_c->ProtonatedAldehyde_c - HO(CH₂)₂OH Aldehyde_c Ar-CHO ProtonatedAldehyde_c->Aldehyde_c - H⁺

Caption: Reaction pathway for the acid-catalyzed formation and cleavage of a cyclic acetal.

Dithiolane Formation and Deprotection

Dithiolane formation proceeds via a similar acid-catalyzed pathway, often employing a Lewis acid like BF₃·OEt₂ to activate the carbonyl group.[1] The key difference lies in the deprotection. Due to the high stability of the dithiolane, cleavage requires more forceful methods. Oxidative cleavage, for instance, involves oxidation of the sulfur atoms, which facilitates the hydrolysis of the C-S bonds to regenerate the carbonyl.

cluster_f Formation (Lewis Acid) cluster_c Cleavage (Oxidative) Aldehyde Ar-CHO ActivatedAldehyde Ar-CHO---LA Aldehyde->ActivatedAldehyde + Lewis Acid (LA) Hemithioacetal Hemithioacetal ActivatedAldehyde->Hemithioacetal + HS(CH₂)₂SH Thiocarbenium Thiocarbenium Ion Hemithioacetal->Thiocarbenium - LA, -H₂O Dithiolane Dithiolane Thiocarbenium->Dithiolane Intramolecular Attack Dithiolane_c Dithiolane Oxidized Oxidized Intermediate Dithiolane_c->Oxidized + [O] (e.g., I⁺, H₂O₂) Hydrolyzed Hydrolyzed Intermediate Oxidized->Hydrolyzed + H₂O Aldehyde_c Ar-CHO Hydrolyzed->Aldehyde_c Fragmentation

Caption: Reaction pathway for Lewis acid-catalyzed dithiolane formation and oxidative cleavage.

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies for the protection of benzaldehyde and subsequent deprotection. These are designed to be self-validating, offering clear procedural guidance for researchers.

Protocol 1: Acetal Protection of Benzaldehyde

This protocol is adapted from standard procedures utilizing p-toluenesulfonic acid and azeotropic removal of water.[2][8]

Materials:

  • Benzaldehyde (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde, ethylene glycol, and toluene.

  • Add the catalytic amount of p-TsOH·H₂O to the mixture.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours or until no more water is collected and TLC analysis indicates complete consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-phenyl-1,3-dioxolane, which can be purified by distillation or chromatography if necessary.

Protocol 2: Dithiolane Protection of Benzaldehyde

This protocol uses the efficient Lewis acid catalyst boron trifluoride etherate at room temperature.[1]

Materials:

  • Benzaldehyde (1.0 eq)

  • 1,2-Ethanedithiol (1.1 eq)

  • Boron trifluoride etherate (BF₃·OEt₂) (0.1 eq)

  • Dichloromethane (CH₂Cl₂)

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve benzaldehyde in CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1,2-ethanedithiol to the solution.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add BF₃·OEt₂ dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by slowly adding 10% NaOH solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 10% NaOH, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-phenyl-1,3-dithiolane. Purify by chromatography as needed.

Protocol 3: Deprotection of 2-Phenyl-1,3-dioxolane

This protocol describes a standard mild acidic hydrolysis.[6]

Materials:

  • 2-Phenyl-1,3-dioxolane (1.0 eq)

  • Acetone

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the 2-phenyl-1,3-dioxolane in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of 1M HCl.

  • Stir the mixture at room temperature, monitoring the progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, neutralize the acid with a mild base such as saturated NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected benzaldehyde.

Protocol 4: Oxidative Deprotection of 2-Phenyl-1,3-dithiolane

This protocol utilizes a mild and efficient H₂O₂/Iodine system.[4]

Materials:

  • 2-Phenyl-1,3-dithiolane (1.0 eq)

  • 30% Aqueous hydrogen peroxide (H₂O₂) (4.0 eq)

  • Iodine (I₂) (0.05 eq)

  • Sodium dodecyl sulfate (SDS)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • To a solution of the 2-phenyl-1,3-dithiolane in water containing a catalytic amount of SDS, add the iodine catalyst.

  • Add 30% H₂O₂ dropwise to the vigorously stirred mixture at room temperature.

  • Stir the reaction for 2-4 hours or until TLC analysis shows complete conversion.

  • Quench the reaction by adding saturated Na₂S₂O₃ solution to consume any unreacted iodine.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting benzaldehyde by column chromatography.

Conclusion: Making the Strategic Choice

The decision between dithiolane and acetal protection for aromatic aldehydes is not a matter of inherent superiority but of strategic alignment with the overall synthetic plan.

  • Choose Acetal Protection when the downstream reaction pathway is free of acidic reagents and a mild, final deprotection step is desired. Its efficiency and the gentle nature of its removal make it a workhorse for many synthetic applications.

  • Choose Dithiolane Protection when the molecule must endure acidic conditions. The robustness of the dithiolane provides a reliable shield, preserving the aldehyde functionality through challenging transformations. While its removal requires more specialized reagents, this is a necessary trade-off for its exceptional stability.

By understanding the fundamental differences in stability, the mechanisms of formation and cleavage, and having access to validated protocols, researchers can confidently deploy these protecting groups to maximum effect, ensuring the successful synthesis of complex and valuable molecules.

References

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]

  • Bhatt, M. V., & Kulkarni, S. U. (1983). Kinetics of Hydrolysis of Benzaldehyde Dimethyl Acetal over Amberlite IR-120. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. Available at: [Link]

  • ResearchGate. Acid catalyzed acetalization of aldehydes with diols resulting into the formation of fragrant cyclic acetals. Available at: [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]

  • Total Synthesis. Acetal Protecting Group & Mechanism. Available at: [Link]

  • ARKIVE. Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using. Available at: [Link]

  • ACS Omega. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Available at: [Link]

  • Organic Chemistry Portal. A Simple and Efficient Heterogeneous Procedure for Thioacetalization of Aldehydes and Ketones. Available at: [Link]

  • MedCrave. Boron trifluoride etherate in organic synthesis. Available at: [Link]

  • NIH PubMed Central. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Strategic Guide to the Safe Disposal of 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol

This document provides a comprehensive, step-by-step protocol for the proper handling and disposal of 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol. As researchers and drug development professionals, our commitment to safety an...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the proper handling and disposal of 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This guide is designed to ensure that every step of the disposal process is deliberate, compliant, and grounded in sound scientific principles.

Hazard Assessment: A Proactive Approach

  • Phenolic Substructure: The 2-methoxyphenol (guaiacol) portion of the molecule suggests potential hazards. Structurally similar compounds are known to be harmful if swallowed and can cause serious skin and eye irritation.[1][2][3]

  • Dithiolane Group: The presence of a sulfur-containing dithiolane ring necessitates careful handling. Sulfur compounds can have unique reactivity and environmental considerations. General guidelines often require sulfur-containing waste to be managed as regulated hazardous waste.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Handling chemical waste requires the same level of diligence as handling the pure substance. The following PPE is mandatory when managing waste containers of 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or goggles.Protects against accidental splashes which, based on analogous compounds, could cause serious eye irritation.[1][2][8]
Hand Protection Nitrile gloves (minimum 4 mil thickness).Provides a barrier against skin contact, which may cause irritation or allergic reaction.[2][6]
Body Protection Standard flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not generally required for small quantities in a well-ventilated area.Use a NIOSH-approved respirator if creating dusts or aerosols.

Step-by-Step Disposal Protocol

Adherence to a systematic protocol is critical for ensuring safety and regulatory compliance. This process covers the lifecycle of the waste from generation to pickup.

Step 1: Waste Characterization & Segregation
  • Designation: Immediately classify all waste containing 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol as "Hazardous Waste."

  • Segregation: This is a non-halogenated, sulfur-containing organic solid. It must be collected separately from other waste streams to prevent dangerous reactions.[9]

    • DO NOT MIX WITH: Acids, bases, oxidizers, or halogenated organic solvents.[9]

Step 2: Container Selection
  • Compatibility is Key: Choose a waste container that is chemically compatible with the waste.[7][9][10]

    • For solid waste, a high-density polyethylene (HDPE) pail or a wide-mouth glass jar with a screw-top lid is appropriate.

    • For solutions, use a sealed HDPE or glass bottle. Avoid metal containers, as phenolic compounds can be corrosive.[9][11]

  • Condition: The container must be in good condition, free of leaks, and have a securely fitting cap.[9][12]

Step 3: Proper Labeling
  • Immediate Action: Label the container as soon as the first particle of waste is added. This is a strict regulatory requirement.[9][10]

  • Required Information: The label must be fully completed and include:

    • The words "HAZARDOUS WASTE "

    • Full Chemical Name: "Waste 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol"

    • Accumulation Start Date (the date the first waste is added)

    • An accurate list of all components and their estimated percentages if it is a mixture.[13]

    • The physical state (Solid, Liquid)

    • Hazard identification (e.g., Irritant)

Step 4: Safe Accumulation in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[9][14]

  • Storage Practices:

    • Keep the container closed at all times except when adding waste.[9][10][12] Funnels must be removed and the container capped immediately after use.

    • Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.

    • Do not exceed 55 gallons of total hazardous waste or 1 quart of any acutely toxic (P-listed) waste in your SAA.[12][14]

Step 5: Arranging for Disposal
  • Request Pickup: Once the container is full (leaving at least 10% headspace for expansion) or you are finished generating this waste stream, arrange for its removal.[7][11]

  • Follow Institutional Procedures: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[12][13] They will handle the final transport and disposal according to federal and state regulations.[15]

Disposal Workflow Diagram

This flowchart illustrates the critical decision points and actions required for compliant disposal.

G Disposal Workflow for 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol start Waste Generated characterize Characterize Waste (Treat as Hazardous) start->characterize select_container Select Compatible Container (e.g., HDPE, Glass) characterize->select_container label_container Label Container Immediately ('Hazardous Waste', Name, Date) select_container->label_container store_saa Store in Satellite Accumulation Area (SAA) (Sealed, Secondary Containment) label_container->store_saa is_full Container Full or Waste Stream Complete? store_saa->is_full is_full->store_saa No request_pickup Request Pickup from EH&S is_full->request_pickup Yes end Compliant Disposal request_pickup->end

Caption: Decision workflow for compliant chemical waste management.

Decontamination and Spill Management

  • Contaminated Labware: Disposable items (e.g., weigh boats, pipette tips) contaminated with this chemical must be placed in your solid hazardous waste container. Non-disposable labware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous waste. Do not rinse into the sanitary sewer.[16]

  • Spill Cleanup:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Using non-sparking tools, carefully sweep the absorbed material into your designated hazardous waste container.[17]

    • Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.

    • Report the spill to your laboratory supervisor or EH&S department.

References

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • SAFETY DATA SHEET - 4-Methoxyphenol. Fisher Scientific.
  • Safety D
  • Hazardous Waste Disposal Procedures. Unknown Source.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Sulfur - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Laboratory Environmental Sample Disposal Inform
  • Guidelines for Landfill Disposal of Sulphur Waste. Alberta Environment.
  • Part G: Chemical Disposal Procedures. UW-La Crosse.
  • SAFETY DATA SHEET - 4-Methoxybenzenethiol. Fisher Scientific.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Safety Data Sheet: 2-Methoxyphenol (Guaiacol). Carl ROTH.
  • Complete Guide To Chemical Waste Disposal. Suttons Group.
  • EHSO Manual - Hazardous Waste. OUHSC.edu.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Safety D
  • SAFETY DATA SHEET - 4-Ethyl-2-methoxyphenol. Thermo Fisher Scientific.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • SAFETY DATA SHEET - 4-METHOXYPHENOL. Spectrum Chemical Mfg. Corp.
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • MATERIAL SAFETY DATA SHEET - GUAIACOL (Liquid) 99%. OXFORD LAB FINE CHEM LLP.
  • Material Safety Data Sheet - 2-Amino-5-methylthio-1,3,4-thidiazole, 99%. Cole-Parmer.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol

As researchers and scientists, our primary commitment is to safety and precision. The handling of any chemical compound requires a thorough understanding of its potential hazards and the implementation of robust safety p...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our primary commitment is to safety and precision. The handling of any chemical compound requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for handling 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol (CAS No. 22068-62-8), a compound often used in proteomics research and as a building block in the synthesis of healing drugs.[1][2] Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through understanding the causality behind each procedural step.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a comprehensive risk assessment is paramount. 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol, a white powder, presents several potential hazards that necessitate careful management.[2] The primary risks are associated with direct contact and inhalation.

A Safety Data Sheet (SDS) for this compound highlights that it may be harmful in contact with skin, causes skin irritation, and leads to serious eye irritation.[3] It is also noted as being harmful to aquatic life.[3] Structurally related compounds, such as other methoxyphenols and thiols, exhibit similar hazard profiles, including potential harm if swallowed or inhaled, and can cause irritation to the respiratory tract.[4][5][6][7][8] The presence of the dithiolane group, a sulfur-containing heterocycle, suggests that like many thiols, it may have a strong, unpleasant odor, which underscores the need for containment.[9]

Hazard ClassificationDescriptionPotential Consequences
Skin Irritation Causes skin irritation upon contact.[3] Prolonged contact may lead to redness and pain.[8]Dermatitis, inflammation, and discomfort.
Eye Irritation Causes serious eye irritation.[3][8]Redness, pain, and potential damage to the eyes.[6][8]
Acute Toxicity (Dermal) May be harmful in contact with skin.[3][8]Systemic effects if absorbed through the skin.
Acute Toxicity (Oral) Harmful if swallowed.[4][6][8]May cause gastrointestinal irritation, nausea, and vomiting.[5][8]
Sensitization May cause an allergic skin reaction in susceptible individuals.[6][8]Allergic contact dermatitis.
Environmental Hazard Harmful to aquatic life with long-lasting effects.[3]Contamination of waterways and harm to aquatic ecosystems.

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of guesswork; it is a scientifically informed decision based on the specific hazards of the chemical. For 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol, the following PPE is mandatory.

Eye and Face Protection: A Non-Negotiable Barrier

Given the risk of serious eye irritation, robust eye protection is critical.[3]

  • Chemical Safety Goggles: These are the minimum requirement. They must provide a complete seal around the eyes to protect from splashes and airborne particles. Ensure they meet the ANSI Z87.1 standard.[10]

  • Face Shield: When there is a heightened risk of splashes, such as when handling larger quantities or during vigorous reactions, a face shield must be worn in addition to chemical safety goggles.[10] This provides a secondary layer of protection for the entire face.

Skin and Body Protection: Minimizing Dermal Exposure

To prevent skin irritation and potential sensitization, comprehensive body protection is necessary.[3][6]

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a proper fit is essential to protect the skin and personal clothing from contamination.[10] It should be fully buttoned.

  • Chemical-Resistant Gloves: Standard disposable nitrile gloves offer good short-term protection against a range of chemicals and are suitable for handling small quantities of this compound.[10] It is crucial to:

    • Inspect gloves for any signs of damage before use.

    • Change gloves immediately upon contact with the chemical.

    • Remove and dispose of gloves properly after each use, and always wash hands thoroughly after removing them.[6]

  • Full-Body Protection: For large-scale operations or situations with a high risk of splashing, a chemically impervious suit or apron should be considered.[11]

Respiratory Protection: Safeguarding Against Inhalation

All handling of 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol powder should be conducted within a certified chemical fume hood to minimize inhalation of airborne particles.[3]

  • Engineering Controls: A properly functioning fume hood is the primary engineering control to prevent respiratory exposure.

  • Respirator: If engineering controls are not sufficient to keep exposure below permissible limits, or during a large spill cleanup, a government-approved respirator is required.[6][10] The type of respirator will depend on the specific conditions and exposure levels.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A structured workflow is essential for ensuring safety and experimental integrity.

I. Pre-Handling Preparations

  • Review the SDS: Always consult the most recent Safety Data Sheet for 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol before beginning work.

  • Designate a Work Area: All handling of this compound must occur in a designated area within a chemical fume hood.

  • Assemble all Materials: Ensure all necessary equipment, including a chemical spill kit, is readily accessible before bringing the chemical into the work area.

  • Don PPE: Put on all required PPE (lab coat, chemical safety goggles, and gloves) before entering the designated handling area.

II. Handling the Compound

  • Work Within a Fume Hood: Conduct all weighing and transfers of the solid compound inside a certified chemical fume hood to contain any dust.[3]

  • Avoid Dust Formation: Handle the powder gently to minimize the generation of airborne particles.

  • Portioning and Weighing: Use a spatula to carefully transfer the desired amount of the compound. If possible, weigh it directly into the reaction vessel.

  • Closing the Container: After use, ensure the container is tightly sealed to prevent exposure to air, light, and moisture, as the compound may be sensitive to these elements.[3] Store it in a dry, well-ventilated place.[3][12]

III. Post-Handling Procedures

  • Decontamination: Thoroughly decontaminate the work area and any equipment used. For glassware that has come into contact with the compound, a bleach solution can be effective for oxidizing residual thiols.[9] This should be done within the fume hood.[9]

  • Waste Disposal: Segregate all contaminated waste. This includes used gloves, weighing paper, and any contaminated absorbent materials.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by the lab coat, and finally, the eye protection.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound

Improper disposal can lead to environmental contamination and pose a risk to others.[12]

  • Chemical Waste: Unused or waste 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol must be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, absorbent pads, and weighing paper, are also considered hazardous waste.[9] These items should be sealed in a plastic bag and placed in a designated solid hazardous waste container.[9]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, regional, and national environmental regulations.[8]

Below is a workflow for the proper disposal of waste generated from handling this compound.

G cluster_0 Waste Generation in Fume Hood cluster_1 Waste Segregation & Containment cluster_2 Final Disposal Start Handling Complete Solid_Waste Contaminated Solids (Gloves, Paper, etc.) Start->Solid_Waste Liquid_Waste Unused Chemical & Contaminated Solvents Start->Liquid_Waste Glassware Contaminated Glassware Start->Glassware Bag_Solids Seal Solids in a Labeled Plastic Bag Solid_Waste->Bag_Solids Collect_Liquids Collect in a Labeled, Sealed Waste Bottle Liquid_Waste->Collect_Liquids Decontaminate Rinse/Soak Glassware with Bleach Solution in Fume Hood Glassware->Decontaminate HW_Container_Solid Place Bagged Solids in Hazardous Waste Container Bag_Solids->HW_Container_Solid HW_Container_Liquid Place Bottle in Secondary Containment in Waste Area Collect_Liquids->HW_Container_Liquid Rinsate Dispose of Rinsate as Hazardous Liquid Waste Decontaminate->Rinsate Clean_Glassware Wash Cleaned Glassware for Reuse Decontaminate->Clean_Glassware End Proper Disposal HW_Container_Solid->End Arrange for Pickup by Environmental Health & Safety HW_Container_Liquid->End Rinsate->Collect_Liquids

Caption: Workflow for Decontamination and Waste Disposal.

In Case of Emergency: Spill and Exposure Protocol

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4]

  • Remove contaminated clothing while continuing to flush.

  • Seek medical attention if irritation persists.[4]

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]

  • Remove contact lenses if present and easy to do.[4]

  • Seek immediate medical attention.[4]

Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For small spills, cover with an inert absorbent material (e.g., vermiculite, sand) and sweep up carefully, avoiding dust generation.

  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[9]

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your research. Safety is not an impediment to scientific progress; it is the very foundation upon which it is built.

References

  • Safety Data Sheet for 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol. (URL not available in search results)
  • Carl ROTH. Safety Data Sheet: 4-Methoxyphenol. [Link]

  • OXFORD LAB FINE CHEM LLP. MATERIAL SAFETY DATA SHEET - GUAIACOL (Liquid) 99%. [Link]

  • Sigma-Aldrich. (2004, March 3). MATERIAL SAFETY DATA SHEET: 4-METHOXYPHENOL, 99%. [Link]

  • SAFETY DATA SHEET. (2021, October 21). (Specific product not identified). [URL not available in search results]
  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • BESA. Recommended PPE to handle chemicals. [Link]

  • LookChem. 4-(1,3-dithiolan-2-yl)-2-methoxyphenol cas no.22068-62-8. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,3-Dithiolan-2-yl)-2-methoxyphenol
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